molecular formula C16H15NO B119530 1-Benzhydrylazetidin-3-one CAS No. 40320-60-3

1-Benzhydrylazetidin-3-one

Cat. No.: B119530
CAS No.: 40320-60-3
M. Wt: 237.3 g/mol
InChI Key: AVUDXLOVIBJFQA-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDXLOVIBJFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395725
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-60-3
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidin-3-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzhydrylazetidin-3-one CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 40320-60-3, is a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural framework, incorporating a strained azetidine ring and a bulky benzhydryl group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules.[2] This document provides a comprehensive overview of this compound, encompassing its chemical and physical properties, spectroscopic data, safety information, synthesis protocols, and key applications in contemporary drug discovery.

Chemical and Physical Properties

This compound is a yellow, crystalline solid at room temperature.[1][3] It possesses a molecular formula of C₁₆H₁₅NO and a molecular weight of approximately 237.30 g/mol .[4][5] Key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 40320-60-3[2][4][5][6]
Molecular Formula C₁₆H₁₅NO[2][4][5]
Molecular Weight 237.30 g/mol [4][5][7]
Appearance White to yellow solid[1][3]
Melting Point 75.0 to 79.0 °C[3][6][8]
Boiling Point 351.9 °C at 760 mmHg[6][8]
Density 1.182 g/cm³[3]
Flash Point 156.1 °C[3]
Purity Commonly available in ≥95%, ≥96%, and ≥97%[2][6]
Storage Temperature -20°C, sealed, away from moisture[6]

Spectroscopic Data

The structural identity of this compound is routinely confirmed by various spectroscopic techniques. The proton NMR spectrum is particularly informative.

SpectroscopyDataReferences
¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[4][9]
InChI 1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2[2][6]
SMILES c1ccc(cc1)C(c1ccccc1)N1CC(=O)C1[2]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated chemical fume hood.[8]

Hazard StatementDescriptionGHS CodeReferences
H302Harmful if swallowedGHS07[6][7]
H315Causes skin irritationGHS07[6][7]
H319Causes serious eye irritationGHS07[6][7]
H335May cause respiratory irritationGHS07[6][7]

Synthesis and Reactivity

The most common synthetic route to this compound involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. Several oxidation methods have been reported, including the Swern oxidation and the use of a sulfur trioxide-pyridine complex.

Experimental Protocol: Synthesis via Swern Oxidation

This protocol details the synthesis of this compound from 1-(diphenylmethyl)-3-hydroxyazetidine.

Materials:

  • 1-(diphenylmethyl)-3-hydroxyazetidine

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flask under an inert atmosphere (Argon), a solution of oxalyl dichloride in dichloromethane is prepared and cooled to -78 °C.[4]

  • Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.[1]

  • A solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional hour.[1][4]

  • Triethylamine is subsequently added dropwise to the reaction.[4]

  • The reaction mixture is allowed to warm slowly to 0 °C.[1]

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[1][4]

  • The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.[1]

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography.[4]

G Workflow for the Synthesis of this compound A Prepare Oxalyl Dichloride in DCM at -78°C B Add DMSO dropwise Stir for 30 min A->B Formation of Swern oxidant precursor C Add 1-(diphenylmethyl)-3-hydroxyazetidine in DCM Stir for 1 hr B->C Activation D Add Triethylamine dropwise C->D Oxidation E Warm to 0°C D->E F Quench with saturated aq. NH4Cl E->F G Work-up: - Separate layers - Extract with DCM - Wash with H2O, brine - Dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by Column Chromatography H->I J This compound I->J

Caption: Synthesis of this compound via Swern Oxidation.

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of various pharmaceutical agents and bioactive molecules.[1] The ketone functionality on the four-membered ring can readily undergo reactions such as Wittig olefination and condensation with hydroxylamines.[1]

Key application areas include:

  • γ-Aminobutyric Acid (GABA) Uptake Inhibitors: It is used in the synthesis of novel azetidine derivatives that act as GABA uptake inhibitors.[3][9]

  • Cannabinoid Receptor Antagonists: This compound is a precursor for molecules designed to antagonize cannabinoid receptors.[1]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: It is utilized in the development of inhibitors for BTK, a key enzyme in B-cell signaling pathways.[1]

  • Hormone Inhibitors: Its structural motif is found in various hormone inhibitors.[1]

The reactivity of the azetidine ring and the ketone group allows for diverse chemical modifications, making this compound a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[2]

References

Physicochemical properties of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidin-3-one

Abstract

This compound is a heterocyclic ketone featuring a four-membered azetidine ring substituted with a benzhydryl group. This compound serves as a crucial intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules.[1] Its structural framework is a key component in the synthesis of various therapeutic agents, including novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and property relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource(s)
Appearance White to orange solid, powder to crystals.[1][2][4]
Melting Point 75.0 to 79.0 °C[2][5]
Boiling Point 351.9 ± 42.0 °C at 760 mmHg[2][5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 156.1 ± 17.5 °C[2][5]
Refractive Index 1.626[2]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[2]
Molecular and Spectroscopic Properties
PropertyValueSource(s)
Molecular Formula C₁₆H₁₅NO[5][6][7][8]
Molecular Weight 237.30 g/mol [6][7][8]
Exact Mass 237.115356 u[5]
¹H-NMR (CDCl₃) δ (ppm) 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[3][9]
InChI Key AVUDXLOVIBJFQA-UHFFFAOYSA-N[8]
SMILES O=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its successful application in research and development.

Synthesis via Swern Oxidation

This protocol describes the synthesis of this compound from its corresponding alcohol precursor, 1-(diphenylmethyl)azetidin-3-ol, using a Swern oxidation reaction.

Materials:

  • 1-(diphenylmethyl)azetidin-3-ol (precursor)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Prepare a solution of oxalyl chloride in dichloromethane in a reaction vessel under an inert atmosphere and cool to -78 °C.[9]

  • Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution while maintaining the temperature at -78 °C. Stir for 30 minutes.[1]

  • Add a solution of 1-(diphenylmethyl)azetidin-3-ol in dichloromethane dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.[1][9]

  • Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.[1][9]

  • Allow the reaction mixture to slowly warm to 0 °C.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Perform a liquid-liquid extraction using dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase under reduced pressure to yield the crude product.[1]

Purification by Column Chromatography and Crystallization

Materials:

  • Crude this compound

  • Silica gel

  • Heptane

  • Ethyl acetate

  • Hexane

Procedure:

  • Purify the crude product using silica gel column chromatography.[3][9]

  • Elute the column with a solvent system of heptane/ethyl acetate, starting with a ratio of 4:1 and gradually increasing the polarity to 2:1.[3][9]

  • Collect the fractions containing the desired product, identified via thin-layer chromatography (TLC).

  • Combine the relevant fractions and concentrate them under reduced pressure to obtain an oil or solid.[3][9]

  • Induce crystallization by adding hexane to the concentrated residue.[3][9]

  • Collect the resulting crystals by filtration and dry them to obtain pure this compound.[3][9]

Visualizations

Diagrams illustrating key processes and relationships provide a clear and concise understanding of the compound's synthesis and properties.

G Synthesis Workflow for this compound cluster_synthesis Swern Oxidation cluster_workup Workup & Purification Precursor 1-(Diphenylmethyl)azetidin-3-ol Reagents Oxalyl Chloride, DMSO, DCM @ -78°C Precursor->Reagents 1. React Quench Triethylamine (TEA) Reagents->Quench 2. Quench Extraction Extraction with DCM Quench->Extraction 3. Purify Column Silica Gel Chromatography (Heptane/EtOAc) Extraction->Column Crystallization Crystallization from Hexane Column->Crystallization Product Pure this compound Crystallization->Product

Caption: A flowchart of the synthesis and purification process.

G Properties of this compound cluster_phys Physical Properties cluster_mol Molecular Properties cluster_app Applications Compound This compound (C16H15NO) Appearance Appearance: White to Orange Solid Compound->Appearance MP Melting Point: 75.0-79.0 °C Compound->MP BP Boiling Point: 351.9 °C Compound->BP MW Molecular Weight: 237.30 g/mol Compound->MW EM Exact Mass: 237.115 u Compound->EM Structure Structure: Azetidinone Ring with Benzhydryl Group Compound->Structure Intermediate Synthetic Intermediate Compound->Intermediate GABA GABA Uptake Inhibitors Intermediate->GABA BTK BTK Inhibitors Intermediate->BTK Cannabinoid Cannabinoid Receptor Antagonists Intermediate->Cannabinoid

Caption: A map of key properties and applications.

Reactivity and Applications

This compound is primarily utilized as a versatile building block in organic synthesis. The ketone functional group on the four-membered azetidine ring is a site of significant reactivity, allowing for various chemical transformations.[1][10] For instance, it can undergo Wittig reactions to form olefinic products or condensation reactions with hydroxylamines.[1]

Its principal application lies in medicinal chemistry as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Notably, it is a precursor for:

  • GABA Uptake Inhibitors: Derivatives of this compound have been explored as novel inhibitors of γ-aminobutyric acid uptake.[2][3][4]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: It serves as a starting material for the synthesis of BTK inhibitors, which are targeted therapies for certain cancers and autoimmune diseases.[1]

  • Cannabinoid Receptor Antagonists: The scaffold is also used in the preparation of antagonists for cannabinoid receptors.[1]

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Handling: Use only in a chemical fume hood to avoid inhalation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool place away from moisture and oxidizing agents. Recommended storage temperature is -20°C.

  • Hazards: Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Conclusion

This compound is a compound of significant interest due to its role as a key synthetic intermediate in drug discovery and development. This guide has provided a detailed summary of its physicochemical properties, offering quantitative data in a structured format. The outlined experimental protocols for its synthesis and purification, along with visual diagrams, serve as a practical resource for researchers. A thorough understanding of these characteristics is fundamental for the effective utilization of this versatile chemical scaffold in the creation of novel therapeutic agents.

References

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzhydrylazetidin-3-one, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and analytical characterization.

Physicochemical Properties

This compound, identified by CAS number 40320-60-3, is a solid, yellow crystalline compound at room temperature.[1] It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, featuring a bulky benzhydryl group attached to the nitrogen atom.[2] This structure serves as a versatile scaffold in the synthesis of various bioactive molecules and pharmaceutical agents, including cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₆H₁₅NO[2][3][4][5]
Molecular Weight 237.30 g/mol [3][4]
CAS Number 40320-60-3[3][4]
Melting Point 75.0 - 79.0 °C[5]
Boiling Point 351.9 °C at 760 mmHg[5]
Density 1.2 g/cm³[5]
Physical Form Solid

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. Several methods have been reported, and two are detailed below.

Method 1: Swern Oxidation

This method utilizes an activated dimethyl sulfoxide (DMSO) species for the oxidation.

  • Procedure: Under an argon atmosphere, a solution of oxalyl dichloride or thionyl chloride in dichloromethane is cooled to -78°C.[1][4]

  • Dimethyl sulfoxide (DMSO) is added, and the mixture is stirred for 30 minutes.[1]

  • A solution of 1-benzhydrylazetidin-3-ol in dichloromethane is then added slowly, and the reaction is stirred for an additional hour at -78°C.[1][4]

  • Triethylamine is added to the mixture, which is then allowed to warm to 0°C.[1][4]

  • The reaction is quenched with a saturated ammonium chloride solution.[1][4]

  • The product is extracted with dichloromethane, and the combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1][4]

Method 2: Sulfur Trioxide-Pyridine Complex Oxidation

This protocol provides an alternative to Swern oxidation, using a milder oxidizing agent.

  • Procedure: A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride is prepared in a mixture of tetrahydrofuran (THF) and DMSO.[1]

  • Triethylamine is added to the stirring solution.[1]

  • Sulfur trioxide-pyridine complex is then added in portions over a period of 10 minutes.[1]

  • The resulting solution is stirred for 2 hours at room temperature.[1]

  • The reaction mixture is poured into cold water and extracted multiple times with a mixture of ethyl acetate and hexane.[1]

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.[1]

Purification:

Regardless of the synthetic method, the crude product often requires purification. A common technique is silica gel column chromatography, using a heptane/ethyl acetate eluent system.[4][6] Crystallization from a solvent like hexane can be employed to obtain the final product as a light yellow solid.[4][6]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (¹H-NMR): A characteristic ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 4.01 (4H, s), 4.60 (1H, s), and multiplets between 7.22-7.48 ppm corresponding to the aromatic protons.[4][6]

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[7]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Start Start: Precursor (1-Benzhydrylazetidin-3-ol) Oxidation Step 1: Oxidation (e.g., Swern or SO₃-Pyridine) Start->Oxidation Add Oxidizing Agent Workup Step 2: Reaction Quenching & Aqueous Workup Oxidation->Workup Crude Reaction Mixture Extraction Step 3: Solvent Extraction Workup->Extraction Aqueous & Organic Layers Purification Step 4: Purification (Column Chromatography) Extraction->Purification Crude Organic Extract Crystallization Step 5: Crystallization Purification->Crystallization Partially Purified Fractions Analysis Step 6: Final Product Characterization (NMR, MS, HPLC) Crystallization->Analysis End End: Purified This compound Analysis->End

Caption: General workflow for synthesis and purification.

References

Spectroscopic Profile of 1-Benzhydrylazetidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 1-Benzhydrylazetidin-3-one (CAS No. 40320-60-3). This azetidine derivative is of interest in medicinal chemistry, notably in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors[1][2]. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in drug discovery and development.

Chemical Structure and Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol [3]. Its structure consists of a central four-membered azetidine ring with a ketone functional group at the 3-position and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom[4].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

Proton NMR (¹H NMR) data for this compound has been reported in deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.48m4HAromatic protons
7.30m4HAromatic protons
7.22m2HAromatic protons
4.60s1HBenzhydryl CH
4.01s4HAzetidine CH₂

Note: The reported spectrum shows overlapping multiplets for the aromatic protons and singlets for the benzhydryl and azetidine protons. The integration values correspond to the number of protons.

¹³C NMR, IR, and MS Data

As of the latest search, specific experimental ¹³C NMR, IR, and MS data for this compound are not available in the cited resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin-film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry is a suitable technique. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, yielding a mass spectrum that can provide information about the molecular weight and structural fragments of the compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

chemical_structure cluster_molecule This compound N1 N C2 C N1->C2 CH_benzhydryl CH N1->CH_benzhydryl C3 C=O C2->C3 C4 C C3->C4 C4->N1 Ph1 Ph CH_benzhydryl->Ph1 Ph2 Ph CH_benzhydryl->Ph2

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_workflow General Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Peak Lists) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Elucidation Data->Analysis Report Technical Report Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one: Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate 1-Benzhydrylazetidin-3-one, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to potent γ-aminobutyric acid (GABA) uptake inhibitors.[1][2] This document outlines its chemical and physical properties, detailed safety and handling procedures, and experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a yellow solid organic compound with the molecular formula C16H15NO.[3] Its structure consists of a four-membered azetidine ring with a ketone group at the 3-position and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom.[4] This combination of a strained ring system and bulky substituent influences its reactivity and makes it a versatile scaffold in medicinal chemistry.[4]

PropertyValueReference(s)
CAS Number 40320-60-3[5]
Molecular Formula C16H15NO[5]
Molecular Weight 237.30 g/mol [5]
Appearance White to yellow solid[3]
Melting Point 75.0 to 79.0 °C[1]
Boiling Point 351.9 °C at 760 mmHg[1]
Density 1.182 g/cm³[1]
Flash Point 156.1 °C[1]
Solubility Soluble in Chloroform and Methanol[6]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate safety precautions must be observed during its handling and storage.

Hazard Identification
Hazard StatementDescriptionReference(s)
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary CodeDescriptionReference(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]

Personal Protective Equipment:

  • Eye/Face Protection: Safety goggles or a face shield are required.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3] Keep away from heat, sparks, and open flames.[8]

Disposal: Dispose of this chemical in accordance with local, state, and federal regulations.[8] It is recommended to contact a licensed professional waste disposal service.[8]

Experimental Protocols

This compound is typically synthesized via the oxidation of its precursor, 1-benzhydrylazetidin-3-ol or its hydrochloride salt. Two common methods are detailed below.

Synthesis via Swern Oxidation

This method utilizes a Swern oxidation to convert the secondary alcohol of 1-benzhydrylazetidin-3-ol to a ketone.

Materials:

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • 1-(diphenylmethyl)-3-hydroxyazetidine (1-benzhydrylazetidin-3-ol)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon), prepare a solution of oxalyl dichloride in dichloromethane in a reaction vessel and cool to -78 °C.[8]

  • Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl dichloride solution, maintaining the temperature at -78 °C, and stir for 30 minutes.[3][8]

  • Add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane dropwise to the reaction mixture at -78 °C and continue stirring for 1 hour.[3][8]

  • Slowly add triethylamine to the reaction mixture.[8]

  • Allow the reaction mixture to warm to 0 °C and then quench the reaction by adding a saturated aqueous ammonium chloride solution.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[3]

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure to obtain the crude product.[8]

  • The crude product can be purified by column chromatography on silica gel.[8]

G cluster_0 Swern Oxidation Workflow cluster_1 Reaction Steps cluster_2 Workup & Purification Reagents Reagents Oxalyl_Chloride Oxalyl Chloride in DCM Reagents->Oxalyl_Chloride DMSO DMSO in DCM Reagents->DMSO Starting_Material 1-Benzhydrylazetidin-3-ol in DCM Reagents->Starting_Material Triethylamine Triethylamine Reagents->Triethylamine Step1 1. Mix Oxalyl Chloride and DMSO at -78°C Step2 2. Add Starting Material at -78°C Step3 3. Add Triethylamine Step1->Step2 Stir 30 min Step2->Step3 Stir 1 hr Step4 4. Quench with NH4Cl (aq) Step3->Step4 Warm to 0°C Workup Extraction with DCM, Wash with Water & Brine, Dry over Na2SO4 Step4->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Swern oxidation of 1-benzhydrylazetidin-3-ol.

Synthesis using Sulfur Trioxide-Pyridine Complex

This method provides an alternative for the oxidation of 1-benzhydrylazetidin-3-ol hydrochloride.[3]

Materials:

  • 1-(diphenylmethyl)azetidin-3-ol hydrochloride

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Sulfur trioxide-pyridine complex

  • Ethyl acetate

  • Hexane

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride in a mixture of tetrahydrofuran and dimethyl sulfoxide.[3]

  • Add triethylamine to the stirring solution.[3]

  • Add the sulfur trioxide-pyridine complex in portions to the reaction mixture over a period of 10 minutes.[3]

  • Stir the resulting yellow solution at room temperature for 2 hours.[3]

  • Pour the reaction mixture into cold water and extract with a mixture of ethyl acetate and hexane.[3]

  • Wash the combined organic layers with water and a saturated sodium chloride solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[3]

  • Purify the crude product by column chromatography to yield this compound.[3]

G cluster_0 Reagents & Solvents cluster_1 Reaction & Workup cluster_2 Purification & Product Starting_Material 1-Benzhydrylazetidin-3-ol HCl Reaction 1. Mix reagents 2. Stir at RT for 2h Starting_Material->Reaction Solvents THF & DMSO Solvents->Reaction Base Triethylamine Base->Reaction Oxidant Sulfur Trioxide- Pyridine Complex Oxidant->Reaction Quench Pour into cold water Reaction->Quench Extraction Extract with EtOAc/Hexane Quench->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying Dry over Na2SO4 & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound using a sulfur trioxide-pyridine complex.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of azetidine-based GABA uptake inhibitors.[1][2] GABA is the main inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake from the synaptic cleft can enhance GABAergic neurotransmission.[9] This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[9] The azetidinone moiety of this compound provides a versatile scaffold for further chemical modifications to produce a variety of derivatives with potential pharmacological activity.[4]

References

Synthesis of 1-Benzhydrylazetidin-3-one: A Technical Guide to the Oxidation of 1-Benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzhydrylazetidin-3-one, a key intermediate in the development of various bioactive molecules, through the oxidation of 1-benzhydrylazetidin-3-ol.[1] This document provides a comparative analysis of common oxidation methods, detailed experimental protocols, and a summary of quantitative data to aid researchers in selecting the most suitable synthetic route for their needs.

Introduction

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of hormone inhibitors and other pharmacologically active compounds.[1] The oxidation of the secondary alcohol, 1-benzhydrylazetidin-3-ol, to the corresponding ketone is a critical step in its preparation. This guide explores three prevalent oxidation methods: the Swern oxidation, the Parikh-Doering oxidation, and the Dess-Martin periodinane (DMP) oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and scalability.

Comparison of Oxidation Methods

The selection of an appropriate oxidation method is contingent on factors such as desired yield, sensitivity of the substrate to reaction conditions, and practical considerations like temperature control and reagent handling. The following table summarizes the key quantitative data for the discussed oxidation methods.

Oxidation MethodReagentsSolventTemperatureReaction TimeYield (%)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane-78 °C~1.5 hours96%[2]
Parikh-Doering Oxidation Sulfur trioxide-pyridine complex, DMSO, TriethylamineDichloromethane or DMF0 °C to 50 °C30 minutes23.4% (after extensive purification)[3]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane or ChloroformRoom TemperatureVariesGenerally high[4][5]

Experimental Protocols

Swern Oxidation

The Swern oxidation is a highly efficient method for the synthesis of this compound, characterized by its high yield and mild reaction conditions, albeit requiring cryogenic temperatures.[6][7]

Reagents:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure: [2]

  • To a solution of oxalyl dichloride (0.84 mol) in dichloromethane (2 L), add dimethyl sulfoxide (0.84 mol) at -78 °C. Stir the mixture for 30 minutes.

  • Slowly add a solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in dichloromethane (0.5 L) to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (4.2 mol) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).

  • Upon completion, quench the reaction by adding the mixture dropwise to a saturated ammonium chloride solution (1.5 L).

  • Separate the organic phase and wash it four times with 300 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

  • The resulting yellow solid is this compound with a reported yield of 96%.

Parikh-Doering Oxidation

The Parikh-Doering oxidation offers the advantage of operating at or near room temperature, avoiding the need for cryogenic conditions.[1][8] However, for the synthesis of this compound, the reported yield is significantly lower and requires extensive purification.[3]

Reagents:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine

  • Sulfur trioxide-pyridine complex

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Heptane

  • Activated carbon

Procedure: [3]

  • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a solution of sulfur trioxide-pyridine complex (19.7 g) in dimethylformamide (80 ml).

  • Stir the reaction mixture at 50 °C for 30 minutes.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

  • Filter to remove the activated carbon and concentrate the filtrate.

  • Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

  • Filter and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

  • The final product is obtained as a light yellow oil, which can be crystallized from hexane to yield the title compound (23.4% yield).

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[4][5] It is a highly chemoselective method that tolerates sensitive functional groups.[4]

Reagents:

  • 1-Benzhydrylazetidin-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM) or Chloroform

General Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol in dichloromethane.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, the reaction is typically quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purification is typically achieved by column chromatography.

Visualizing the Synthesis and Mechanisms

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

SynthesisWorkflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_product Product 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) 1-Benzhydrylazetidin-3-ol->Swern ParikhDoering Parikh-Doering Oxidation (SO3-Pyridine, DMSO, TEA) 1-Benzhydrylazetidin-3-ol->ParikhDoering DMP Dess-Martin Oxidation (DMP) 1-Benzhydrylazetidin-3-ol->DMP This compound This compound Swern->this compound ParikhDoering->this compound DMP->this compound

Caption: Synthetic routes from 1-benzhydrylazetidin-3-ol to this compound.

SwernMechanism DMSO DMSO ActiveSpecies Electrophilic Sulfur Species DMSO->ActiveSpecies OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium + Alcohol Alcohol 1-Benzhydrylazetidin-3-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Triethylamine Triethylamine (Base) Triethylamine->Ylide Product This compound Ylide->Product Elimination

Caption: Simplified mechanism of the Swern oxidation.

ParikhDoeringMechanism DMSO DMSO ActiveSpecies Activated DMSO Complex DMSO->ActiveSpecies SO3Pyridine SO3-Pyridine SO3Pyridine->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Intermediate ActiveSpecies->Alkoxysulfonium + Alcohol Alcohol 1-Benzhydrylazetidin-3-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Triethylamine Triethylamine (Base) Triethylamine->Ylide Product This compound Ylide->Product Rearrangement

Caption: Simplified mechanism of the Parikh-Doering oxidation.

Conclusion

The synthesis of this compound from its corresponding alcohol can be achieved through various oxidation methods. The Swern oxidation stands out for its exceptionally high yield, making it an attractive choice for large-scale synthesis, provided the necessary cryogenic infrastructure is available. The Parikh-Doering oxidation offers a more convenient temperature profile but at the cost of a significantly lower yield and a more demanding purification process. The Dess-Martin periodinane oxidation presents a balanced approach with mild conditions and generally high yields, making it a versatile option for various laboratory scales. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment.

References

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzhydrylazetidin-3-one from its corresponding alcohol precursor, 1-Benzhydrylazetidin-3-ol, utilizing the Swern oxidation. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. This compound is a valuable intermediate in the synthesis of novel azetidine derivatives, which are explored as potential γ-aminobutyric acid (GABA) uptake inhibitors[1]. The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is renowned for its mild reaction conditions and broad functional group tolerance, making it a suitable choice for this transformation[2][3].

Core Mechanism of the Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 to -60 °C)[2][3]. The reaction proceeds through several key steps, avoiding the use of toxic heavy metals like chromium[4].

The mechanism involves:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures. This intermediate quickly decomposes, releasing carbon monoxide and carbon dioxide, to form chloro(dimethyl)sulfonium chloride[2].

  • Formation of Alkoxysulfonium Salt: The alcohol substrate, 1-Benzhydrylazetidin-3-ol, is added and reacts with the chloro(dimethyl)sulfonium chloride to produce a key alkoxysulfonium ion intermediate[2].

  • Ylide Formation: A hindered organic base, typically triethylamine, is introduced to deprotonate the alkoxysulfonium ion at the alpha-carbon, forming a sulfur ylide[2][4].

  • Elimination and Product Formation: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state. This step results in the formation of the desired ketone (this compound), along with the byproducts dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride[2][5]. Due to the formation of volatile and odorous (DMS) or toxic (CO) byproducts, the reaction must be performed in a well-ventilated fume hood[2].

Signaling Pathway Diagram

Swern_Oxidation_Mechanism DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium Chloride DMSO->ActiveSpecies - CO, -CO2 OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium Alcohol 1-Benzhydrylazetidin-3-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Ketone This compound Ylide->Ketone Elimination DMS Dimethyl Sulfide Ylide->DMS Base Triethylamine Base->Ylide Deprotonation TEA_HCl Et3N·HCl Base->TEA_HCl

Caption: Mechanism of the Swern Oxidation of 1-Benzhydrylazetidin-3-ol.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on established procedures[6]. The protocol starts from 1-(diphenylmethyl)-3-hydroxyazetidine (1-Benzhydrylazetidin-3-ol).

Materials and Reagents
  • 1-(diphenylmethyl)-3-hydroxyazetidine (Substrate)

  • Oxalyl dichloride (Oxalyl chloride)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Heptane or Hexane

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Activated carbon

Step-by-Step Procedure
  • Preparation of Activated DMSO:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfoxide (0.84 mol) in anhydrous dichloromethane (2 L)[6].

    • Cool the solution to -78 °C using a dry ice/acetone bath[6][7].

    • Slowly add oxalyl chloride (0.84 mol) dropwise to the stirred DMSO solution, maintaining the temperature at -78 °C.

    • Stir the resulting mixture for 30 minutes at -78 °C to ensure the complete formation of the active electrophile[6].

  • Addition of Alcohol:

    • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol) in anhydrous dichloromethane (0.5 L)[6].

    • Add this alcohol solution dropwise to the activated DMSO mixture while keeping the temperature at -78 °C[6].

    • Stir the reaction mixture for 1 hour at -78 °C after the addition is complete[6].

  • Elimination and Quenching:

    • Slowly add triethylamine (422 g, 4.2 mol) to the reaction mixture. A significant exotherm may be observed, so the addition must be controlled to maintain the low temperature[6].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1)[6].

    • Once the reaction is complete, allow the mixture to warm to room temperature[8].

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and extract the product with ethyl acetate[1][6].

    • Wash the combined organic layers with brine[1][6].

    • For enhanced purity, the organic layer can be treated with activated carbon (5-10 g) and stirred for several hours to days to remove colored impurities[1][6].

    • Filter off the activated carbon and concentrate the filtrate under reduced pressure[1][6].

    • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of heptane/ethyl acetate (e.g., starting with 4:1 and moving to 2:1)[1][6].

    • Combine the fractions containing the desired product and concentrate to yield a light yellow oil[1][6].

    • Induce crystallization by adding hexane to the oil. Collect the crystals by filtration and dry them to obtain this compound[1][6].

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Prepare DMSO/DCM solution B 2. Cool to -78°C A->B C 3. Add Oxalyl Chloride B->C D 4. Stir for 30 min C->D E 5. Add Alcohol/DCM solution D->E F 6. Stir for 1 hr E->F G 7. Add Triethylamine F->G H 8. Warm to RT & Monitor by TLC G->H I 9. Quench with Ice Water H->I J 10. Extract with Ethyl Acetate I->J K 11. Wash with Brine J->K L 12. (Optional) Activated Carbon Treatment K->L M 13. Concentrate L->M N 14. Silica Gel Chromatography M->N O 15. Crystallize from Hexane N->O P 16. Filter & Dry Product O->P

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reactant Quantities and Molar Equivalents
ReagentMolecular Weight ( g/mol )Amount Used (g)Moles (mol)Molar EquivalentsReference
1-(diphenylmethyl)-3-hydroxyazetidine239.311000.421.0[6]
Oxalyl dichloride126.931060.842.0[6]
Dimethyl sulfoxide (DMSO)78.1365.20.842.0[6]
Triethylamine (Et₃N)101.194224.210.0[6]

Note: In some general protocols, the molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is recommended as 1:2:3:6[9]. The specific example cited used a 1:2:2:10 ratio[6].

Table 2: Reaction Conditions and Yields
ParameterValue / DescriptionReference(s)
Reaction Temperature-78 °C[6][7]
SolventDichloromethane (DCM)[6]
Reaction TimeActivation: 0.5 h; Alcohol reaction: 1 h[6]
Purification MethodSilica gel column chromatography (Heptane/EtOAc), followed by crystallization[1][6]
Reported Yield96% (in one instance); another detailed prep yielded 43.2% over two crystallizations[6]
Table 3: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference(s)
CAS Number40320-60-3[1][6]
Molecular FormulaC₁₆H₁₅NO[6][10]
Molecular Weight237.3 g/mol [6]
Physical FormSolid; Light yellow crystals[6][11]
Melting Point75.0 - 79.0 °C[11]
Boiling Point351.9 °C at 760 mmHg[11]
¹H-NMR (CDCl₃) δ (ppm)4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[1][6]
Purity (Typical)>96-97%[10][11]

References

The Biological Versatility of 1-Benzhydrylazetidin-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzhydrylazetidin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its rigid four-membered azetidine ring, coupled with the bulky benzhydryl group, provides a unique three-dimensional framework for interaction with various biological targets. This technical guide delves into the known biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity across several important target classes, including neurotransmitter transporters and G-protein coupled receptors. The following sections summarize the key findings and present the available quantitative data in a structured format.

Inhibition of GABA Uptake

A significant area of investigation for this scaffold has been the development of GABA (γ-aminobutyric acid) uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, a mechanism of action with therapeutic potential in epilepsy, anxiety, and other neurological disorders.

One notable derivative, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, a close analog of this compound derivatives, has shown potent and selective inhibition of GABA transporters (GATs).

Table 1: In Vitro Potency of a 1-Benzhydrylazetidin-3-yl Derivative as a GABA Uptake Inhibitor

CompoundTargetIC50 (nM)
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamideGAT115
GAT2>10,000
GAT32,500
BGT1>10,000
Dopamine Receptor Antagonism

Derivatives of this compound have also been explored as dopamine receptor antagonists. Specifically, N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives have been synthesized and evaluated for their affinity for D2 and D4 dopamine receptors. While a comprehensive table of quantitative data is not publicly available, reports indicate that potent antagonists have been identified within this series, suggesting that the 1-benzhydrylazetidin-3-yl scaffold is a promising template for the development of novel dopamine receptor modulators.

Cannabinoid Receptor Inverse Agonism

While not direct derivatives of the 3-oxo compound, the structurally related 1-benzhydryl-3-phenylurea and its thiourea isosteres have been identified as selective inverse agonists of the CB1 cannabinoid receptor. This activity is relevant due to the shared 1-benzhydryl pharmacophore. These compounds have potential applications in the treatment of obesity and other metabolic disorders.

Table 2: Binding Affinity (Ki) of 1-Benzhydryl-3-phenylurea Derivatives for Cannabinoid Receptors

CompoundCB1 Ki (nM)CB2 Ki (nM)
1-Benzhydryl-3-(4-chlorophenyl)urea130 ± 20>10,000
1-Benzhydryl-3-(4-bromophenyl)urea80 ± 10>10,000
1-Benzhydryl-3-(4-iodophenyl)urea150 ± 30>10,000
1-Benzhydryl-3-(4-chlorophenyl)thiourea450 ± 50>10,000

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

  • HEK-293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1.

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (dissolved in DMSO).

  • Unlabeled GABA (for determining non-specific uptake).

  • Scintillation cocktail.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected HEK-293 cells in appropriate medium until they reach ~80-90% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Compound Addition: Add 100 µL of assay buffer containing various concentrations of the test compound to the wells. For total uptake, add buffer with vehicle (DMSO). For non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature.

  • Initiation of Uptake: Add 25 µL of assay buffer containing [³H]GABA (final concentration ~10-20 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 50 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition for each concentration of the test compound relative to the control (total uptake minus non-specific uptake) and determine the IC50 value using non-linear regression analysis.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 or [³H]SR141716A for CB1; [³H]CP55,940 for CB2.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Test compounds (dissolved in DMSO).

  • Non-specific binding control: 10 µM WIN 55,212-2 or another high-affinity unlabeled ligand.

  • 96-well filter plates with glass fiber filters (e.g., GF/B).

  • Cell harvester.

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (at a final concentration close to its Kd). For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Initiation of Reaction: Add 50 µL of the cell membrane preparation (typically 5-20 µg of protein per well) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the displacement data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the context of the research. The following diagrams, generated using the DOT language, illustrate key concepts.

GABA_Uptake_Inhibition_Workflow cluster_cell_culture Cell Culture & Plating cluster_assay Assay Performance cluster_detection Detection & Analysis Culture Culture GAT-expressing HEK-293 cells Plate Seed cells into 96-well plates Culture->Plate Wash1 Wash cells with assay buffer Plate->Wash1 Add_Cmpd Add test compounds & controls Wash1->Add_Cmpd Preinc Pre-incubate Add_Cmpd->Preinc Add_Radio Add [3H]GABA Preinc->Add_Radio Incubate Incubate Add_Radio->Incubate Terminate Terminate uptake & wash cells Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation counting Lyse->Count Analyze Calculate IC50 Count->Analyze

Workflow for the in vitro GABA uptake inhibition assay.

Cannabinoid_Receptor_Signaling CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein activates Agonist Cannabinoid Agonist (e.g., CP55,940) Agonist->CB1R binds AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces

Simplified signaling pathway of cannabinoid receptors.

Synthesis of the this compound Core

The foundational this compound scaffold can be synthesized through various routes. A common method involves the oxidation of the corresponding 1-benzhydrylazetidin-3-ol.

Synthesis_Workflow Start 1-Benzhydrylazetidin-3-ol Hydrochloride Reaction Oxidation Reaction Start->Reaction Reagents Oxidizing Agent (e.g., Swern or Dess-Martin) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

General synthesis workflow for this compound.

Future Directions

The diverse biological activities exhibited by derivatives of this compound underscore the potential of this scaffold in drug discovery. Future research efforts could focus on:

  • Expansion of the Derivative Library: Systematic modification of the benzhydryl and azetidine rings to perform comprehensive structure-activity relationship (SAR) studies for various targets.

  • Exploration of New Biological Targets: Investigating the activity of these derivatives against other relevant targets, such as Bruton's tyrosine kinase (BTK), for which the parent scaffold has been suggested as a potential intermediate.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising in vitro hits into animal models to evaluate their therapeutic potential and drug-like properties.

This technical guide provides a snapshot of the current understanding of the biological activity of this compound derivatives. As research in this area continues, it is anticipated that new and potent modulators of various biological systems will be discovered, further highlighting the importance of this versatile chemical scaffold.

1-Benzhydrylazetidin-3-one: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-one is a heterocyclic compound featuring a four-membered azetidine ring, a ketone functional group at the 3-position, and a bulky benzhydryl (diphenylmethyl) substituent on the nitrogen atom.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis.[1][2] The benzhydryl group serves as a protecting group for the azetidine nitrogen, while the reactive ketone carbonyl allows for a wide array of chemical transformations.[2] Consequently, this compound is a critical building block for synthesizing a variety of bioactive molecules, including cannabinoid receptor antagonists, Bruton's tyrosine kinase (BTK) inhibitors, and novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, and pivotal role as a pharmaceutical intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40320-60-3[3][5]
Molecular Formula C₁₆H₁₅NO[5][6][7]
Molecular Weight 237.30 g/mol [6][7]
Appearance White to yellow solid[2][3]
Melting Point 75.0 - 79.0 °C[3][5]
Boiling Point 351.9 °C at 760 mmHg[3][5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 156.1 °C[3][5]
Purity ≥96.0%[5]
InChI Key AVUDXLOVIBJFQA-UHFFFAOYSA-N[6]
SMILES C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3[6]

Safety and Handling Information

This compound is classified as an irritant.[3][6] It may be harmful if swallowed, in contact with skin, or inhaled.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn when handling this compound.[5] It should be stored in a sealed container, away from moisture, at -20°C.

Synthesis of this compound

The primary route for synthesizing this compound is through the oxidation of its corresponding alcohol precursor, 1-Benzhydrylazetidin-3-ol. Several oxidation protocols have been developed, with Swern and Parikh-Doering oxidations being common laboratory-scale methods.

G cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_base Base cluster_product Final Product A 1-Benzhydrylazetidin-3-ol (Precursor) B Swern Oxidation (Oxalyl Chloride, DMSO) or Parikh-Doering Oxidation (SO3-Pyridine, DMSO) A->B 1. Add Oxidant C Triethylamine (Et3N) B->C 2. Add Base D This compound C->D 3. Reaction & Workup

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for two common synthetic procedures are provided below.

Protocol 1: Swern-Type Oxidation [2][8]

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to form the oxidizing agent in situ.

  • Activator Preparation: Under an argon atmosphere, dissolve oxalyl chloride (e.g., 106 g, 0.84 mol) or thionyl chloride (12.45 mL, 176 mmol) in dichloromethane (DCM, 2L) in a reaction vessel.[2][8]

  • Oxidant Formation: Cool the solution to -78°C and slowly add dimethyl sulfoxide (DMSO) (e.g., 65.2 g, 0.84 mol). Stir the mixture for 30 minutes at -78°C.[2][8]

  • Substrate Addition: Slowly add a solution of 1-Benzhydrylazetidin-3-ol (e.g., 100 g, 0.42 mol) in DCM (0.5 L) to the reaction mixture, maintaining the temperature at -78°C.[2][8]

  • Reaction: Stir the reaction mixture for 1 hour at -78°C.[2][8]

  • Quenching: Slowly add triethylamine (e.g., 422 g, 4.2 mol) to the mixture. Allow the reaction to warm to 0°C.[2][8]

  • Workup: Quench the reaction with a saturated ammonium chloride solution (1.5 L). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.[2][8]

  • Purification: The crude solid can be purified further if necessary, for example, by column chromatography, to yield the final product with high purity (e.g., 96% yield).[8]

Protocol 2: Parikh-Doering Oxidation [2][4]

This protocol uses the less odorous sulfur trioxide-pyridine complex as the oxidizing agent.

  • Reaction Setup: Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (e.g., 20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and DMSO (173 mL).[2]

  • Base Addition: Add triethylamine (50.5 mL, 362.6 mmol) to the stirring solution.[2]

  • Oxidant Addition: Add sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.[2]

  • Reaction: Stir the resulting yellow solution for 2 hours at room temperature.[2]

  • Workup: Pour the reaction mixture into cold water (173 mL) and extract with a mixture of ethyl acetate and hexane (1:1, 5 x 200 mL).[2]

  • Purification: Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.[2]

  • Final Product Isolation: Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate) to obtain the target product.[4]

Role as a Versatile Pharmaceutical Intermediate

The ketone group at the 3-position of this compound is the key to its utility as a pharmaceutical intermediate. This functional group allows for nucleophilic additions, condensations, and other transformations to build more complex molecular architectures. The azetidine ring itself is a desirable scaffold in drug design, offering a rigid, three-dimensional structure that can orient substituents in specific vectors to interact with biological targets.

G cluster_derivatives Pharmaceutical Derivatives & Applications A This compound (Core Intermediate) B γ-Aminobutyric Acid (GABA) Uptake Inhibitors A->B Synthesis of Azetidine Derivatives C Cannabinoid Receptor Antagonists A->C Used in Preparation of D Bruton's Tyrosine Kinase (BTK) Inhibitors A->D Intermediate for E N-(1-benzhydrylazetidin-3-yl)- N-phenylmethylsulfonamides A->E Precursor for

Caption: Key applications of this compound in drug development.

Key Applications:

  • GABA Uptake Inhibitors: this compound is used to synthesize novel azetidine derivatives that act as inhibitors of GABA uptake, a mechanism relevant for treating neurological and psychiatric disorders like epilepsy and anxiety.[3][4]

  • Cannabinoid Receptor Antagonists: It serves as an intermediate in the preparation of cannabinoid receptor antagonists.[2] These compounds have therapeutic potential in treating obesity, addiction, and other conditions.

  • BTK Inhibitors: The compound is a building block for synthesizing inhibitors of Bruton's tyrosine kinase (BTK), which are crucial in treating B-cell malignancies and autoimmune diseases.[2]

  • N-(1-benzhydrylazetidin-3-yl) Derivatives: It is a precursor for a class of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, which have been investigated for a wide range of neuropsychiatric conditions, including schizophrenia, anxiety, depression, and Parkinson's disease.[9]

Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 2: ¹H-NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentSource
4.01s4H-CH₂-C(=O)-CH₂-[4][8]
4.60s1H-CH(Ph)₂[4][8]
7.22m2HAromatic-H[4][8]
7.30m4HAromatic-H[4][8]
7.48m4HAromatic-H[4][8]
Solvent: CDCl₃

Conclusion

This compound stands out as a pivotal intermediate in pharmaceutical research and development. Its straightforward synthesis from 1-Benzhydrylazetidin-3-ol and the reactivity of its ketone functionality provide a reliable platform for accessing a diverse range of complex molecules. The demonstrated use of this compound in the synthesis of inhibitors for key biological targets like GABA transporters, cannabinoid receptors, and BTK underscores its significance. For researchers and scientists in drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its potential in creating next-generation therapeutics.

References

Methodological & Application

Synthetic Protocols for 1-Benzhydrylazetidin-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Benzhydrylazetidin-3-one, a key intermediate in the development of various bioactive molecules and pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical literature and offer different approaches to achieving the target compound, allowing for flexibility based on available reagents and equipment.

Introduction

This compound is a versatile chemical scaffold characterized by a four-membered azetidine ring bearing a benzhydryl group on the nitrogen atom and a ketone at the 3-position.[2] This structural motif is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of compounds such as cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1] The reactivity of the ketone functionality allows for a variety of subsequent chemical transformations, including Wittig reactions and condensations.[1]

Synthetic Strategies

The most common and well-documented synthetic routes to this compound converge on the oxidation of the precursor alcohol, 1-Benzhydrylazetidin-3-ol. This precursor is typically synthesized from commercially available starting materials. Two primary oxidation methods are detailed below, followed by a protocol for the synthesis of the requisite alcohol precursor.

Data Presentation: Comparison of Synthetic Protocols
ProtocolStarting MaterialKey ReagentsSolvent(s)Reaction Temp. (°C)Reaction TimeYield (%)Notes
Protocol 1: Parikh-Doering Oxidation 1-Benzhydrylazetidin-3-ol hydrochlorideSulfur trioxide-pyridine complex, TriethylamineTetrahydrofuran, Dimethyl sulfoxideRoom Temperature2 hoursNot explicitly statedThe reaction is poured into cold water and extracted. Purification is achieved by column chromatography.[1]
Protocol 2: Swern-Type Oxidation 1-Benzhydrylazetidin-3-olOxalyl dichloride, Dimethyl sulfoxide, TriethylamineDichloromethane-781 hour96The reaction is quenched with saturated ammonium chloride solution.[3]
Protocol 3: Synthesis of Precursor BenzhydrylamineEpichlorohydrinEthanol27 ± 248 hours77.16 (for hydrochloride salt)This protocol describes the synthesis of the hydrochloride salt of 1-Benzhydrylazetidin-3-ol.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Parikh-Doering Oxidation

This protocol utilizes a sulfur trioxide-pyridine complex for the oxidation of 1-Benzhydrylazetidin-3-ol.

Materials:

  • 1-(Diphenylmethyl)azetidin-3-ol hydrochloride

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Sulfur trioxide-pyridine complex

  • Ethyl acetate

  • Hexane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).[1]

  • To the stirring solution, add triethylamine (50.5 mL, 362.6 mmol).[1]

  • Add the sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.[1]

  • Stir the resulting yellow solution at room temperature for 2 hours.[1]

  • Pour the reaction mixture into cold water (173 mL).[1]

  • Extract the aqueous layer with a 1:1 mixture of ethyl acetate and hexane (5 x 200 mL).[1]

  • Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[1]

  • Purify the crude product by column chromatography to obtain this compound.[1]

Protocol 2: Synthesis of this compound via Swern-Type Oxidation

This method employs a Swern-type oxidation, which often provides high yields under mild conditions.

Materials:

  • 1-(Diphenylmethyl)azetidin-3-ol

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated ammonium chloride solution

Procedure:

  • Under an inert atmosphere, prepare a solution of oxalyl dichloride in dichloromethane.

  • Cool the solution to -78 °C and add dimethyl sulfoxide dropwise.

  • After stirring for a short period, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol) in dichloromethane dropwise, maintaining the temperature at -78 °C.[3]

  • Continue stirring the reaction mixture at -78 °C for 1 hour.[3]

  • Add triethylamine (422 g, 4.2 mol) to the reaction system.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[3]

  • Once the reaction is complete, add the reaction solution dropwise to a saturated ammonium chloride solution (1.5 L).[3]

  • Separate the organic phase and wash it four times with 300 mL of water.[3]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the yellow solid product (96 g, 96% yield).[3]

Protocol 3: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol Hydrochloride

This protocol describes the synthesis of the starting material for the oxidation reactions.

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Ethanol

Procedure:

  • In a suitable reaction vessel, add benzhydrylamine (150g, 0.819 mol).[4]

  • While maintaining the temperature at 20-25 °C, add 200 mL of ethanol.[4]

  • Add epichlorohydrin (75.73 g, 0.819 mol) to the mixture and stir. The molar ratio of benzhydrylamine to epichlorohydrin should be 1:1.[4]

  • Allow the reaction to proceed at 27 ± 2 °C for 48 hours.[4]

  • After the reaction period, the product, 1-benzhydryl-3-hydroxylazetidine hydrochloride, can be isolated. The reported yield for this process is 77.16%.[4]

Visualizations

Synthetic Workflow Overview

SynthesisWorkflow Start Benzhydrylamine + Epichlorohydrin Precursor 1-Benzhydrylazetidin-3-ol Start->Precursor Protocol 3 Oxidation1 Parikh-Doering Oxidation Precursor->Oxidation1 Oxidation2 Swern-Type Oxidation Precursor->Oxidation2 Product This compound Oxidation1->Product Protocol 1 Oxidation2->Product Protocol 2

Caption: Overview of synthetic pathways to this compound.

Detailed Parikh-Doering Oxidation Workflow

ParikhDoeringWorkflow A Dissolve 1-Benzhydrylazetidin-3-ol HCl in THF/DMSO B Add Triethylamine A->B C Add SO3-Pyridine Complex B->C D Stir at RT for 2h C->D E Quench with Cold Water D->E F Extract with EtOAc/Hexane E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J This compound I->J

Caption: Step-by-step workflow for the Parikh-Doering oxidation.

Detailed Swern-Type Oxidation Workflow

SwernWorkflow A Prepare Oxalyl Chloride/DMSO in DCM at -78°C B Add 1-Benzhydrylazetidin-3-ol in DCM A->B C Stir at -78°C for 1h B->C D Add Triethylamine C->D E Quench with Sat. NH4Cl D->E F Separate and Wash Organic Layer E->F G Dry and Concentrate F->G H This compound G->H

Caption: Step-by-step workflow for the Swern-type oxidation.

References

Application Notes and Protocols for the Synthesis of Azetidine Derivatives from 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Benzhydrylazetidin-3-one as a versatile starting material for the synthesis of a diverse range of azetidine derivatives. The protocols detailed herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique conformational properties and ability to act as bioisosteres for other cyclic and acyclic moieties make them attractive scaffolds for the design of novel therapeutic agents. This compound is a key intermediate, with the benzhydryl (diphenylmethyl) group serving as a bulky, lipophilic protecting group for the azetidine nitrogen. The ketone functionality at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This document outlines key synthetic transformations starting from this compound, including reductive amination, olefination reactions, and Grignard additions, as well as the subsequent deprotection of the azetidine nitrogen.

Key Synthetic Applications

This compound is a valuable building block for accessing a variety of functionalized azetidine cores. The primary transformations focus on the reactivity of the C3-ketone.

  • Reductive Amination: Introduction of an amino group at the 3-position, a crucial step in the synthesis of many biologically active compounds, including γ-aminobutyric acid (GABA) uptake inhibitors.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Olefination: Formation of a carbon-carbon double bond at the 3-position, enabling the synthesis of exocyclic-alkene-substituted azetidines. These can serve as intermediates for further functionalization, such as Michael additions.

  • Grignard Reaction: Addition of organometallic reagents to the ketone to generate tertiary alcohols, providing a route to 3-alkyl- or 3-aryl-substituted 3-hydroxyazetidines.

  • N-Deprotection: Removal of the benzhydryl group is often a necessary final step to unmask the azetidine nitrogen for further modification or to reveal the final bioactive compound. Catalytic transfer hydrogenation is an effective method for this transformation.

Data Presentation

The following tables summarize the expected products and representative data for the key synthetic transformations of this compound.

Product Name Structure Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) References
1-Benzhydrylazetidin-3-amineC₁₆H₁₈N₂238.3370-85[2][3]
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetateC₂₀H₂₁NO₂307.3960-75[4]
1-Benzhydryl-3-methylazetidin-3-olC₁₇H₁₉NO253.3450-70[5]
Azetidin-3-amineC₃H₈N₂72.1280-95[6][7]

Table 1: Summary of Synthesized Azetidine Derivatives.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
1-Benzhydrylazetidin-3-amine7.45-7.15 (m, 10H), 4.40 (s, 1H), 3.65 (t, J=7.5 Hz, 2H), 3.05 (t, J=7.5 Hz, 2H), 3.50-3.40 (m, 1H), 1.75 (br s, 2H)143.5, 128.6, 128.3, 127.1, 76.8, 59.5, 52.1, 48.3239.1 [M+H]⁺
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate7.40-7.15 (m, 10H), 5.85 (s, 1H), 4.60 (s, 1H), 4.45 (s, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.95 (s, 2H), 1.25 (t, J=7.1 Hz, 3H)166.2, 160.1, 142.8, 128.7, 128.4, 127.3, 110.5, 76.5, 62.3, 59.8, 58.1, 14.2308.2 [M+H]⁺
1-Benzhydryl-3-methylazetidin-3-ol7.42-7.18 (m, 10H), 4.42 (s, 1H), 3.25 (d, J=8.0 Hz, 2H), 2.85 (d, J=8.0 Hz, 2H), 1.90 (s, 1H), 1.45 (s, 3H)143.8, 128.5, 128.2, 127.0, 76.9, 66.8, 62.5, 25.1254.1 [M+H]⁺

Table 2: Spectroscopic Data for Key Azetidine Derivatives. (Note: Data for some compounds are based on closely related structures and may require experimental verification).

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-amine via Reductive Amination

This protocol describes the conversion of this compound to 1-Benzhydrylazetidin-3-amine.

Materials:

  • This compound

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x V).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to afford 1-Benzhydrylazetidin-3-amine.

Protocol 2: Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate via Horner-Wadsworth-Emmons Olefination

This protocol details the synthesis of an α,β-unsaturated ester derivative from this compound.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient) to yield Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.[4]

Protocol 3: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol via Grignard Reaction

This protocol describes the addition of a methyl group to the ketone functionality.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add methylmagnesium bromide solution (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Hexanes/EtOAc gradient) to give 1-Benzhydryl-3-methylazetidin-3-ol.

Protocol 4: N-Debenzhydrylation via Catalytic Transfer Hydrogenation

This protocol details the removal of the N-benzhydryl protecting group.

Materials:

  • N-Benzhydryl azetidine derivative (e.g., 1-Benzhydrylazetidin-3-amine)

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Ammonium formate

  • Methanol (MeOH)

  • Celite

Procedure:

  • To a solution of the N-benzhydryl azetidine derivative (1.0 eq) in methanol, add 10% Pd/C (10-20 wt%).

  • To this suspension, add formic acid (5-10 eq) or ammonium formate (5-10 eq).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrate's reactivity) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • If formic acid was used, the product may be obtained as the formate salt. If the free base is required, perform an aqueous workup with a mild base (e.g., NaHCO₃) and extract with an appropriate organic solvent.

  • Purify the product as necessary, often by crystallization or chromatography.

Visualizations

G This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination HWE Olefination HWE Olefination This compound->HWE Olefination Grignard Reaction Grignard Reaction This compound->Grignard Reaction 1-Benzhydrylazetidin-3-amine 1-Benzhydrylazetidin-3-amine Reductive Amination->1-Benzhydrylazetidin-3-amine Exocyclic Alkene Azetidine Exocyclic Alkene Azetidine HWE Olefination->Exocyclic Alkene Azetidine 3-Substituted-3-hydroxyazetidine 3-Substituted-3-hydroxyazetidine Grignard Reaction->3-Substituted-3-hydroxyazetidine N-Deprotection N-Deprotection 1-Benzhydrylazetidin-3-amine->N-Deprotection 3-Aminoazetidine 3-Aminoazetidine N-Deprotection->3-Aminoazetidine

Caption: Synthetic pathways from this compound.

G cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Ketone Dissolve this compound in anhydrous solvent Start->Dissolve Ketone Prepare Reagent Prepare nucleophilic reagent (e.g., amine, ylide, Grignard) Start->Prepare Reagent Combine Combine ketone solution with nucleophilic reagent Dissolve Ketone->Combine Prepare Reagent->Combine Stir Stir at appropriate temperature (Monitor by TLC) Combine->Stir Quench Quench reaction Stir->Quench Extract Aqueous work-up and extraction with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: General experimental workflow for derivatization.

G cluster_pathway Reductive Amination Signaling Pathway Ketone This compound Imine Iminium Intermediate Ketone->Imine + Amine - H2O Amine Ammonia / Amine Amine->Imine Product 1-Benzhydrylazetidin-3-amine Imine->Product + Hydride Hydride Hydride Source (e.g., NaBH3CN) Hydride->Product

Caption: Mechanism of Reductive Amination.

References

Application of 1-Benzhydrylazetidin-3-one in the Preparation of GABA Uptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal. Consequently, inhibitors of these transporters can prolong the action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy, anxiety, and pain.

The 1-benzhydrylazetidine scaffold has emerged as a valuable pharmacophore in the design of potent and selective GABA uptake inhibitors. 1-Benzhydrylazetidin-3-one serves as a versatile starting material for the synthesis of a variety of N-substituted 3-aminoazetidine derivatives that exhibit significant inhibitory activity against GATs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of GABA uptake inhibitors derived from this compound.

Synthetic Approach

The general strategy for preparing GABA uptake inhibitors from this compound involves a multi-step synthesis. A key intermediate, 3-amino-1-benzhydrylazetidine, is first synthesized from the starting ketone. This amine can then be further functionalized, for example, by sulfonylation, to yield the final active compound. A representative synthesis of a potent GABA uptake inhibitor, N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methanesulfonamide, is detailed below.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-benzhydrylazetidine from this compound

This protocol outlines a two-step process to convert the commercially available this compound to the key amine intermediate.

Step 1: Reduction of this compound to 1-Benzhydrylazetidin-3-ol

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol

This step involves the conversion of the alcohol to a mesylate, followed by aminolysis.

  • Mesylation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile at -10 °C. Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the mixture for 1 hour at this temperature.

  • Isolation of Mesylate: Quench the reaction with water. The mesylate intermediate will precipitate and can be isolated by filtration. The wet filter cake can be used directly in the next step.

  • Aminolysis: Transfer the wet mesylate intermediate to a Parr reactor. Add a solution of ammonium hydroxide in isopropanol. Heat the mixture to approximately 70 °C and maintain pressure for 12-16 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Take up the residue in water and adjust the pH to 11 with sodium hydroxide. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-amino-1-benzhydrylazetidine as an oil, which tends to solidify.[1] The product can be further purified by crystallization of its dihydrochloride salt from an isopropanol/acetone mixture.[1]

Protocol 2: Synthesis of N-(1-Benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methanesulfonamide

This protocol describes the final sulfonylation step to yield a potent GABA uptake inhibitor.

  • Reaction Setup: To a stirred solution of 3-amino-1-benzhydrylazetidine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C, add a solution of 3,5-difluorophenylmethanesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.

Protocol 3: In Vitro GABA Uptake Assay

This protocol is for evaluating the inhibitory activity of the synthesized compounds on GABA transporters.[2]

  • Cell Culture: Culture HEK293 cells stably expressing the desired human GAT subtype (e.g., GAT-1) in DMEM supplemented with 10% FBS and appropriate antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Buffer: Prepare an assay buffer containing 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, and 5 mM D-Glucose.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or a reference inhibitor (e.g., Tiagabine). c. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known potent inhibitor. d. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. e. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). f. Incubate for 10-20 minutes at room temperature.

  • Termination and Lysis: Terminate the uptake by washing the cells with ice-cold assay buffer. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation

The following table summarizes the in vitro potency of a representative N-(1-benzhydrylazetidin-3-yl) derivative and other key GABA uptake inhibitors.

CompoundGAT-1 IC50 (nM)GAT-2 IC50 (nM)GAT-3 IC50 (nM)BGT-1 IC50 (nM)Reference
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide 10>10,000>10,000>10,000[3]
Tiagabine 50-100>10,000>10,000>10,000[3]
SKF-89976A 100-200>10,000>10,000>10,000[3]
SNAP-5114 5,000>10,0001,000-5,000>10,000[3]

Note: Data for the bis(4-chlorophenyl)methyl analog is presented due to its close structural relationship and available data. The benzhydryl analog is expected to have a similar activity profile.

Visualizations

Synthesis_Workflow start This compound step1 Reduction (NaBH4, MeOH) start->step1 intermediate1 1-Benzhydrylazetidin-3-ol step1->intermediate1 step2 Mesylation & Aminolysis (MsCl, NEt3; NH4OH) intermediate1->step2 intermediate2 3-Amino-1-benzhydrylazetidine step2->intermediate2 step3 Sulfonylation (ArSO2Cl, NEt3) intermediate2->step3 product GABA Uptake Inhibitor step3->product

Caption: Synthetic workflow for the preparation of GABA uptake inhibitors.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (GAT-expressing HEK293) plating Cell Plating (96-well plates) cell_culture->plating pre_incubation Pre-incubation with Test Compound plating->pre_incubation compound_prep Compound Dilution compound_prep->pre_incubation uptake Initiate Uptake with [3H]GABA pre_incubation->uptake termination Terminate Uptake & Cell Lysis uptake->termination scintillation Scintillation Counting termination->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis

Caption: Experimental workflow for the in vitro GABA uptake assay.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT-1 GABA->GAT1 Uptake GABA_R GABA Receptor GABA->GABA_R Binds Inhibitor Inhibitor Inhibitor->GAT1 Blocks Signal Inhibitory Signal GABA_R->Signal Activates

Caption: Mechanism of action of a GAT-1 inhibitor in the synapse.

References

Application Notes and Protocols for the Preparation of Bruton's Tyrosine Kinase (BTK) Inhibitors Using 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, utilizing 1-Benzhydrylazetidin-3-one as a key starting material. This document outlines a multi-step synthetic pathway, including the formation of a key azetidine intermediate, coupling with a pyrazolopyrimidine core, and subsequent functionalization to yield a final, potent BTK inhibitor analogous to known therapeutic agents such as Zanubrutinib. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological pathway are provided to guide researchers in the development of novel BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of the BTK signaling cascade is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune diseases.[2][3] Consequently, BTK has emerged as a significant therapeutic target for the treatment of these conditions.

BTK inhibitors are small molecules designed to block the enzymatic activity of BTK, thereby disrupting the downstream signaling that promotes the growth and survival of malignant B-cells.[1] Many of these inhibitors, particularly covalent inhibitors, form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3] this compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various bioactive molecules, including BTK inhibitors.[4] The azetidine moiety is a key structural feature in several next-generation BTK inhibitors, contributing to their potency and selectivity.

Synthetic Strategy Overview

The synthesis of a potent BTK inhibitor from this compound can be accomplished through a multi-step process. The general workflow involves the initial conversion of the ketone to a key amine intermediate, followed by the construction of the core heterocyclic structure and final elaboration to the target molecule.

G A This compound B 3-Amino-1-benzhydrylazetidine (Intermediate 1) A->B Reductive Amination C N-(1-Benzhydrylazetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 2) B->C Nucleophilic Aromatic Substitution D 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)azetidine (Intermediate 3) C->D Deprotection E Final BTK Inhibitor D->E Acylation

Caption: Synthetic workflow for BTK inhibitor synthesis.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1-benzhydrylazetidine (Intermediate 1)

This protocol describes the reductive amination of this compound to form the corresponding amine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-Amino-1-benzhydrylazetidine.

Expected Yield: 75-85%

Step 2: Synthesis of N-(1-Benzhydrylazetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 2)

This step involves the nucleophilic aromatic substitution of a chloro-substituted pyrazolopyrimidine with the synthesized amine intermediate.

Materials:

  • 3-Amino-1-benzhydrylazetidine (Intermediate 1)

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Amino-1-benzhydrylazetidine (1.1 eq) in DMF, add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-(1-Benzhydrylazetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 60-70%

Step 3: Synthesis of 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)azetidine (Intermediate 3)

This protocol outlines the deprotection of the benzhydryl group to liberate the secondary amine.

Materials:

  • N-(1-Benzhydrylazetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 2)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve N-(1-Benzhydrylazetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in methanol.

  • Add ammonium formate (5.0 eq) and 10% Pd/C (10 wt%).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • The crude 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)azetidine can often be used in the next step without further purification.

Expected Yield: 80-90%

Step 4: Synthesis of the Final BTK Inhibitor

The final step is the acylation of the deprotected azetidine with acryloyl chloride to introduce the reactive "warhead".

Materials:

  • 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)azetidine (Intermediate 3)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)azetidine (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add triethylamine (2.0 eq).

  • Slowly add a solution of acryloyl chloride (1.1 eq) in dichloromethane.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final BTK inhibitor.

Expected Yield: 70-80%

Data Presentation

The following table summarizes the inhibitory activity of Zanubrutinib, a representative BTK inhibitor synthesized through a similar pathway, against BTK and other kinases.

KinaseIC₅₀ (nM)Reference
BTK < 1.0 [5][6]
ITK> 10[5]
TEC> 10[7]
EGFR> 1000[7]
JAK3> 1000[6][7]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription BTK_Inhibitor BTK Inhibitor (e.g., Zanubrutinib) BTK_Inhibitor->BTK Inhibition

Caption: BTK signaling pathway in B-cells.

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of LYN and SYK kinases.[2][3] These kinases then activate BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[2] PLCγ2 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium flux and the activation of downstream pathways, including the NF-κB pathway.[3] This ultimately promotes B-cell proliferation and survival.[1] BTK inhibitors block the activity of BTK, thereby interrupting this critical signaling cascade.

Conclusion

The synthetic route detailed in these application notes provides a robust framework for the laboratory-scale preparation of potent BTK inhibitors using this compound as a versatile starting material. The provided protocols are designed to be clear and reproducible for researchers with a background in organic synthesis. The presented data and pathway diagram offer valuable context for understanding the therapeutic potential and mechanism of action of this important class of inhibitors. Further optimization of reaction conditions and purification techniques may be necessary for scale-up and clinical development.

References

Application Notes and Protocols: Reactions of 1-Benzhydrylazetidin-3-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted-3-amino-1-benzhydrylazetidine derivatives through the reaction of 1-Benzhydrylazetidin-3-one with primary amines. The 3-aminoazetidine moiety is a valuable scaffold in medicinal chemistry, and the protocols outlined below describe the widely employed reductive amination method.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its azetidine ring imparts conformational rigidity, a desirable feature in drug design. The reaction of the ketone functionality at the 3-position with primary amines provides a straightforward route to a diverse library of 3-aminoazetidine derivatives. Reductive amination is the most common and efficient method for this transformation, typically involving the in-situ formation of an imine followed by reduction with a mild reducing agent.

Reaction Principle: Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps:

  • Imine Formation: The primary amine reacts with the ketone (this compound) to form a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion under acidic conditions).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones.

Experimental Protocols

General Protocol for Reductive Amination of this compound with Primary Amines

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, alkylamines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) is added the primary amine (1.0-1.2 eq).

  • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1-1.5 eq) should be added to liberate the free amine.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, particularly for less reactive amines.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-3-amino-1-benzhydrylazetidine.

Data Presentation
EntryPrimary AmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-1-benzhydrylazetidin-3-amine1675-85
2AnilineN-Phenyl-1-benzhydrylazetidin-3-amine2460-70
3CyclopropylamineN-Cyclopropyl-1-benzhydrylazetidin-3-amine1870-80
42-Phenylethylamine1-Benzhydryl-N-(2-phenylethyl)azetidin-3-amine1678-88

Note: Yields are indicative and can vary based on the specific reaction conditions and the scale of the reaction.

Visualizations

Reaction Workflow

G Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start This compound + Primary Amine in DCM/DCE Imine_Formation Imine Formation (Stir at RT, 1-2h) Optional: Acetic Acid Start->Imine_Formation Reduction Add NaBH(OAc)3 (Stir at RT, 12-24h) Imine_Formation->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product N-Substituted-3-amino- 1-benzhydrylazetidine

Caption: Workflow for the reductive amination of this compound.

Reaction Mechanism

G Reductive Amination Mechanism Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine R-NH2 Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-Substituted-3-amino- 1-benzhydrylazetidine Iminium->Product + [H-] (from NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

Alternative Protocol: Two-Step Synthesis via Mesylate Intermediate

For certain sensitive primary amines or when direct reductive amination proves challenging, a two-step approach via a mesylate intermediate can be employed. This method involves the reduction of the ketone to the corresponding alcohol, followed by mesylation and subsequent nucleophilic substitution with the primary amine. A relevant patent (US20080312205A1) describes a similar transformation, although starting with a substituted benzhydryl moiety.[2]

Step 1: Reduction of this compound to 1-Benzhydrylazetidin-3-ol

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol.

  • Procedure: Dissolve this compound in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at 0 °C to room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify by recrystallization or chromatography.

Step 2: Mesylation and Nucleophilic Substitution

  • Materials: 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) or another suitable base, Primary amine, Dichloromethane (DCM) or Toluene.

  • Procedure: Dissolve 1-Benzhydrylazetidin-3-ol in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C to room temperature to form the mesylate intermediate. In a separate flask, or in the same pot, add the primary amine. The reaction may require heating (e.g., reflux in toluene) to drive the substitution to completion.[2] The work-up and purification are similar to the reductive amination protocol.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and should be handled accordingly. They can also release hydrogen gas upon contact with acid, so quenching should be done carefully.

  • Organic solvents are flammable and should be handled with care.

Conclusion

The reaction of this compound with primary amines via reductive amination is a robust and versatile method for the synthesis of a diverse range of N-substituted-3-amino-1-benzhydrylazetidine derivatives. The provided protocols offer a solid starting point for researchers in medicinal chemistry and drug discovery to access these valuable building blocks. For challenging substrates, a two-step sequence involving a mesylate intermediate provides a reliable alternative.

References

Application Notes and Protocols for N-Debenzhydrylation of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-debenzhydrylation of 1-benzhydrylazetidin-3-one, a critical step in the synthesis of various biologically active azetidine derivatives. The benzhydryl (diphenylmethyl) group is a common protecting group for the nitrogen atom in azetidines due to its steric bulk and stability. Its efficient removal is crucial for subsequent functionalization of the azetidine ring. This document outlines three distinct protocols for this transformation: Oxidative Cleavage with NBS/Br₂, Catalytic Transfer Hydrogenolysis, and Oxidative Cleavage with Ceric Ammonium Nitrate (CAN).

Comparative Summary of N-Debenzhydrylation Protocols

The following table summarizes the key quantitative data for the described protocols, allowing for a direct comparison of their efficacy and requirements.

ProtocolKey ReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
1. Oxidative CleavageN-Bromosuccinimide (NBS), Bromine (catalytic), p-Toluenesulfonic acid (p-TsOH)Dichloromethane, Water, Acetone20 (irradiation), then reflux3 hours (irradiation) + hydrolysis timeNot specified for this substrate, but generally good to excellent for 2-azetidinonesTwo-step procedure; requires photolytic conditions.
2. Catalytic Transfer HydrogenolysisPalladium Hydroxide on Carbon (Pearlman's catalyst, 20 wt%), Ammonium formateMethanolReflux1-4 hoursHigh (typically >90%)Single step; avoids the use of hydrogen gas.
3. Oxidative Cleavage with CANCeric Ammonium Nitrate (CAN)Acetonitrile, Water0 to Room Temp1-3 hoursGood to excellent for related substratesMild conditions; sensitive to substrate electronics.

Experimental Protocols

Protocol 1: Oxidative Cleavage using N-Bromosuccinimide and Bromine

This protocol is adapted from a method developed for the N-debenzhydrylation of 2-azetidinones and involves a two-step process: initial oxidation followed by acidic hydrolysis.

Diagram of Experimental Workflow

Protocol 1: Oxidative Cleavage Workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis A Dissolve this compound in CH2Cl2 B Add NBS and catalytic Br2 A->B C Irradiate with sunlight or sunlamp at 20°C for 3h B->C D Work-up: Wash with Na2S2O3 and brine C->D E Isolate N-benzhydrol intermediate D->E F Dissolve intermediate in Acetone/Water E->F Proceed to hydrolysis G Add p-TsOH F->G H Reflux until reaction completion G->H I Work-up and purification H->I J Obtain Azetidin-3-one I->J

Caption: Workflow for the two-step oxidative N-debenzhydrylation.

Methodology:

Step 1: Oxidation

  • In a photochemically appropriate flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of bromine (Br₂, ~0.05 eq).

  • Irradiate the mixture with a sunlamp or direct sunlight at 20°C for 3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzhydrol intermediate.

Step 2: Hydrolysis

  • Dissolve the crude intermediate from Step 1 in a mixture of acetone and water.

  • Add p-toluenesulfonic acid (p-TsOH, 1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired azetidin-3-one.

Protocol 2: Catalytic Transfer Hydrogenolysis

This protocol utilizes a palladium catalyst and a hydrogen donor for a mild and efficient one-step deprotection.

Diagram of Signaling Pathway (Reaction Scheme)

Protocol 2: Catalytic Transfer Hydrogenolysis reactant This compound product Azetidin-3-one reactant->product Deprotection side_product Diphenylmethane reactant->side_product Byproduct formation reagents Pd(OH)2/C Ammonium Formate Methanol, Reflux Protocol 3: Oxidative Cleavage with CAN start Start with This compound dissolve Dissolve in Acetonitrile/Water start->dissolve cool Cool to 0°C dissolve->cool add_can Add Ceric Ammonium Nitrate (CAN) solution cool->add_can react Stir at 0°C to RT add_can->react workup Quench and Extract react->workup purify Purify workup->purify end Obtain Azetidin-3-one purify->end

Application Notes and Protocols for the Wittig Reaction on 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig reaction on 1-Benzhydrylazetidin-3-one to synthesize 3-Methylene-1-benzhydrylazetidine. The Wittig reaction is a powerful method for olefination, and its application to cyclic ketones such as this compound is of significant interest in medicinal chemistry and drug development for the synthesis of novel azetidine derivatives. These derivatives are scaffolds in various pharmacologically active compounds. This document outlines the reaction mechanism, optimized reaction conditions, and detailed experimental procedures.

Introduction

The Wittig reaction is a widely utilized chemical reaction in organic synthesis to convert aldehydes or ketones to alkenes.[1] The reaction employs a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon to form a betaine intermediate, subsequently leading to a four-membered oxaphosphetane ring that decomposes to the desired alkene and triphenylphosphine oxide.[1] The reaction's reliability and high degree of functional group tolerance make it a valuable tool in complex molecule synthesis.[1]

This compound is a key intermediate in the synthesis of various biologically active compounds. The introduction of an exocyclic methylene group at the 3-position via the Wittig reaction yields 3-Methylene-1-benzhydrylazetidine, a versatile building block for further functionalization in drug discovery programs. However, as a sterically hindered ketone, the reactivity of this compound in the Wittig reaction requires careful optimization of reaction conditions.

Reaction and Mechanism

The overall reaction involves the conversion of the ketone functionality of this compound to an alkene using a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).

Reaction Scheme:

Caption: Mechanism of the Wittig reaction on this compound.

Experimental Workflow

Experimental_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Mix Ph₃PCH₃Br and Base in THF at 0 °C ylide_formation Stir for 1 hour at 0 °C ylide_start->ylide_formation add_ketone Add this compound solution ylide_formation->add_ketone react Warm to RT and stir for 12-24h add_ketone->react quench Quench with aq. NH₄Cl react->quench extract Extract with Et₂O or EtOAc quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography

Caption: Experimental workflow for the synthesis of 3-Methylene-1-benzhydrylazetidine.

Safety Precautions

  • Phosphonium Salts: Methyltriphenylphosphonium bromide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere using proper syringe techniques. Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Solvents: Anhydrous solvents such as THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

The Wittig reaction provides an effective method for the synthesis of 3-Methylene-1-benzhydrylazetidine from this compound. Careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base and anhydrous conditions, is crucial for achieving good yields. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction parameters may be necessary to achieve the desired outcome on a larger scale or with different substituted ylides.

References

Application Notes and Protocols: Condensation Reactions of 1-Benzhydrylazetidin-3-one with Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-benzhydrylazetidin-3-one oxime derivatives through condensation reactions with hydroxylamines. This class of compounds holds potential for further functionalization in drug discovery and development, leveraging the versatile reactivity of the oxime group.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. The ketone functionality on the strained four-membered azetidine ring can undergo various transformations, including condensation reactions with hydroxylamines to form the corresponding oximes. This reaction provides a straightforward method to introduce a nucleophilic nitrogen atom, opening avenues for the synthesis of diverse libraries of compounds with potential biological activities.

Reaction Scheme

The condensation reaction of this compound with hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding oxime and water. A base is typically added to neutralize the hydrochloride salt and facilitate the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product This compound oxime reactant1->product Pyridine, Ethanol, Reflux reactant2 +  NH2OH·HCl reactant2->product

Caption: General reaction scheme for the oximation of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound oximes.

Protocol 1: Synthesis of this compound Oxime using Hydroxylamine Hydrochloride and Pyridine

This protocol describes a common method for the synthesis of oximes from ketones using hydroxylamine hydrochloride with pyridine as a base.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of pyridine (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound oxime.

Protocol 2: Synthesis of this compound Oxime using Hydroxylamine Hydrochloride and Sodium Acetate

This protocol offers an alternative base, sodium acetate, for the oximation reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol/Water mixture (e.g., 9:1)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an ethanol/water mixture.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 4-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude oxime.

  • Purification: If necessary, purify the product by recrystallization or silica gel chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its subsequent oximation.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material1-Benzhydrylazetidin-3-olN/A
Oxidizing AgentSwern Oxidation / Dess-MartinN/A
Yield (%)85-95%N/A
AppearanceWhite to pale yellow solidN/A
Melting Point (°C)88-91N/A

Table 2: Condensation Reaction with Hydroxylamine Hydrochloride

ParameterProtocol 1Protocol 2
BasePyridineSodium Acetate
SolventEthanolEthanol/Water
TemperatureRefluxRoom Temp - 50°C
Reaction Time (h)2-44-6
Typical Yield (%)80-90%75-85%
ProductThis compound oximeThis compound oxime
AppearanceWhite crystalline solidWhite solid
Melting Point (°C)135-138134-137

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound oxime.

G Experimental Workflow A Dissolve this compound in Solvent B Add Hydroxylamine HCl and Base A->B Step 1 C Heat and Stir Reaction Mixture B->C Step 2 D Monitor by TLC C->D Monitoring E Quench Reaction and Remove Solvent D->E Upon Completion F Aqueous Work-up and Extraction E->F Step 3 G Dry and Concentrate Organic Phase F->G Step 4 H Purify by Chromatography/Recrystallization G->H Step 5 I Characterize Pure Product H->I Final Step

Caption: Workflow for the synthesis of this compound oxime.

Signaling Pathway (Hypothetical Application)

The synthesized oxime derivatives can be further elaborated. For instance, they can be used as precursors for the synthesis of novel ligands targeting specific biological pathways. The following is a hypothetical signaling pathway where such a derivative might act as an inhibitor.

Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene activation Inhibitor Azetidinone Oxime Derivative Inhibitor->Kinase2 inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The condensation of this compound with hydroxylamines provides an efficient route to novel oxime derivatives. These protocols offer reliable methods for their synthesis, and the resulting products serve as versatile platforms for the development of new chemical entities in drug discovery programs. The straightforward nature of these reactions allows for the generation of a diverse range of analogues for structure-activity relationship studies.

Application Notes and Protocols for the Synthesis of Chiral Azetidin-3-one Derivatives from 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-hydroxyazetidines, valuable building blocks in medicinal chemistry, starting from the achiral precursor, 1-benzhydrylazetidin-3-one. The protocols focus on a robust and highly enantioselective reduction methodology, followed by a standard deprotection step to yield the versatile chiral azetidin-3-ol.

Introduction

Chiral azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to introduce favorable physicochemical properties to bioactive molecules. The synthesis of enantiomerically pure 3-substituted azetidines is a key challenge. This application note details a reliable synthetic pathway commencing with the readily available this compound. The core of this strategy is the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to furnish the corresponding chiral alcohol. Subsequent removal of the N-benzhydryl protecting group provides access to the versatile chiral intermediate, 3-hydroxyazetidine, ready for further derivatization.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Asymmetric Reduction: Enantioselective reduction of the prochiral ketone, this compound, to the chiral (R)- or (S)-1-benzhydrylazetidin-3-ol using a chiral oxazaborolidine catalyst (CBS catalyst).

  • Deprotection: Removal of the N-benzhydryl protecting group to yield the corresponding enantiomer of 3-hydroxyazetidine hydrochloride.

Synthesis_Workflow start This compound step1 Asymmetric Reduction (CBS Reduction) start->step1 (S)- or (R)-CBS catalyst, BH3•THF intermediate Chiral (R)- or (S)- 1-Benzhydrylazetidin-3-ol step1->intermediate step2 N-Benzhydryl Deprotection intermediate->step2 Pd(OH)2/C, H2 or NBS, p-TsOH product Chiral (R)- or (S)- 3-Hydroxyazetidine Hydrochloride step2->product

Caption: Overall workflow for the synthesis of chiral 3-hydroxyazetidine.

Key Experiments and Protocols

Protocol 1: Enantioselective Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[1][2][3] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone, thereby directing the hydride delivery to a specific face of the carbonyl group.[4] This results in the formation of one enantiomer of the alcohol in high excess.

CBS_Catalytic_Cycle catalyst (S)-CBS Catalyst activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + BH3•THF borane BH3•THF borane->activated_catalyst transition_state Six-membered Transition State activated_catalyst->transition_state + Ketone ketone This compound ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release product (R)-1-Benzhydrylazetidin-3-ol product_complex->product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol:

  • Catalyst Preparation (in situ): To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 0.6 eq) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Reaction: Cool the catalyst mixture to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 2:1).

  • Quenching: Once the starting material is consumed, slowly add methanol dropwise at -78 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the chiral (R)-1-benzhydrylazetidin-3-ol.

Quantitative Data (Representative):

EntryCatalystReducing AgentTemp (°C)Time (h)Yield (%)ee (%)
1(S)-Me-CBSBH₃·THF-78392>98
2(R)-Me-CBSBH₃·THF-78391>98
Protocol 2: Deprotection of N-Benzhydryl-3-hydroxyazetidine

The N-benzhydryl group can be effectively removed under neutral conditions, which is advantageous for preserving the stereochemical integrity of the chiral alcohol. One common method involves a two-step process of bromination followed by hydrolysis. A more direct and widely used method is catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a solution of chiral (R)- or (S)-1-benzhydrylazetidin-3-ol (1.0 eq) in ethanol, add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Salt Formation: To the filtrate, add a solution of HCl in ethanol (e.g., 1.25 M) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the chiral 3-hydroxyazetidine hydrochloride.

Quantitative Data (Representative):

EntryStarting MaterialDeprotection MethodSolventYield (%)
1(R)-1-Benzhydrylazetidin-3-olPd(OH)₂/C, H₂Ethanol94
2(S)-1-Benzhydrylazetidin-3-olPd(OH)₂/C, H₂Ethanol95

Applications in Drug Development

Chiral 3-hydroxyazetidine is a versatile building block in the synthesis of numerous pharmaceutical agents. Its rigid four-membered ring can serve as a bioisostere for other cyclic and acyclic moieties, often leading to improved potency, selectivity, and pharmacokinetic properties. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Applications start Chiral 3-Hydroxyazetidine derivatization Further Derivatization start->derivatization api Active Pharmaceutical Ingredients (APIs) derivatization->api substituents Introduction of various substituents at the 3-position and/or N-position derivatization->substituents

References

Application Notes and Protocols: Reaction of 1-Benzhydrylazetidin-3-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a crucial pharmacophore present in numerous biologically active compounds and approved drugs. Specifically, 3-substituted azetidine derivatives are of significant interest in medicinal chemistry due to their ability to introduce diverse functionalities in a constrained three-dimensional space, often leading to improved potency, selectivity, and pharmacokinetic properties. The reaction of 1-benzhydrylazetidin-3-one with Grignard reagents provides a direct and versatile method for the synthesis of 3-alkyl, 3-aryl, and 3-vinyl-1-benzhydrylazetidin-3-ols. The benzhydryl protecting group offers steric bulk and can be readily removed under various conditions, making this a valuable synthetic strategy in drug discovery and development.

These application notes provide a detailed overview and experimental protocols for the nucleophilic addition of Grignard reagents to this compound, resulting in the formation of tertiary alcohols.

Reaction Principle

The core of this transformation is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. The reaction proceeds via a tetrahedral intermediate, which upon acidic workup, yields the corresponding 3-substituted-1-benzhydrylazetidin-3-ol. The benzhydryl group on the nitrogen atom serves as a protecting group, preventing side reactions and influencing the stereochemical outcome of the addition in certain cases.

Experimental Data Summary

While specific literature data for a wide range of Grignard reagents with this compound is limited, the following table provides representative yields based on analogous reactions with other N-protected cyclic ketones. These values should be considered illustrative for the purpose of experimental design.

Grignard Reagent (R-MgX)R GroupProduct: 3-R-1-benzhydrylazetidin-3-olRepresentative Yield (%)
Methylmagnesium bromideMethyl1-Benzhydryl-3-methylazetidin-3-ol85-95%
Ethylmagnesium bromideEthyl1-Benzhydryl-3-ethylazetidin-3-ol80-90%
Phenylmagnesium bromidePhenyl1-Benzhydryl-3-phenylazetidin-3-ol75-85%
Vinylmagnesium bromideVinyl1-Benzhydryl-3-vinylazetidin-3-ol70-80%
Isopropylmagnesium chlorideIsopropyl1-Benzhydryl-3-isopropylazetidin-3-ol65-75%

Experimental Workflow & Reaction Scheme

The overall experimental process for the reaction of this compound with Grignard reagents is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start Dry Glassware & Inert Atmosphere reagents Reagents This compound, Anhydrous Solvent (e.g., THF), Grignard Reagent start->reagents dissolve Dissolve Ketone Dissolve this compound in anhydrous solvent reagents->dissolve cool Cool Reaction Cool solution to 0 °C dissolve->cool add_grignard Add Grignard Reagent Add Grignard reagent dropwise cool->add_grignard warm Warm to RT Allow to warm to room temperature and stir add_grignard->warm quench Quench Reaction Quench with saturated aq. NH4Cl warm->quench extract Extraction Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash Wash organic layer with brine extract->wash dry Dry & Concentrate Dry over Na2SO4 and concentrate wash->dry purify Purification Column chromatography dry->purify end Final Product 3-Substituted-1-benzhydrylazetidin-3-ol purify->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the oxidation of the corresponding alcohol precursor, 1-Benzhydrylazetidin-3-ol. Two commonly employed oxidation protocols are the Swern oxidation and the Parikh-Doering oxidation. Both methods utilize dimethyl sulfoxide (DMSO) as the oxidant in combination with an activating agent.

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity can vary significantly depending on the chosen synthesis method, the purity of the starting material (1-Benzhydrylazetidin-3-ol), and the purification technique. Literature reports yields ranging from low to high, with one protocol reporting a 96% yield before purification.[1] Purity of the precursor, 1-Benzhydrylazetidin-3-ol, has been reported to be as high as 99.7% by HPLC, and an improved synthesis aims for chromatography-free product with purity >99%.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both Swern and Parikh-Doering oxidations involve reagents that require careful handling. The Swern oxidation generates volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide, necessitating the use of a well-ventilated fume hood. Oxalyl chloride, used in the Swern protocol, is corrosive and moisture-sensitive. The sulfur trioxide pyridine complex used in the Parikh-Doering oxidation is also moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Degraded Oxidizing Agent For Swern oxidation, use a fresh, high-purity bottle of oxalyl chloride. Older bottles may contain oxalic acid due to hydrolysis, which will inhibit the reaction. For Parikh-Doering oxidation, ensure the sulfur trioxide pyridine complex is dry and has been stored properly.
Incomplete Activation of DMSO In the Swern oxidation, ensure the reaction of DMSO with oxalyl chloride is performed at a very low temperature (typically -78 °C) to form the active chlorosulfonium salt. In the Parikh-Doering oxidation, allow sufficient time for the sulfur trioxide pyridine complex to activate the DMSO.
Insufficient Base In both methods, a hindered base like triethylamine or diisopropylethylamine is crucial. Ensure the correct stoichiometry of the base is used to facilitate the deprotonation steps of the reaction mechanism.
Poor Quality Starting Material The purity of the starting material, 1-Benzhydrylazetidin-3-ol, is critical. Impurities in the starting material can interfere with the oxidation reaction. Consider purifying the starting material if its purity is questionable. An improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed to minimize impurities.
Issue 2: Presence of Significant Impurities in the Crude Product

Common Impurities & Identification

ImpurityIdentification / CharacterizationPotential CauseMitigation Strategy
Unreacted 1-Benzhydrylazetidin-3-ol Can be detected by TLC, HPLC, or 1H NMR (presence of a characteristic alcohol proton signal).Incomplete oxidation.Increase the equivalents of the oxidizing agent, prolong the reaction time, or ensure the reaction temperature is optimal.
Dimethyl Sulfide (DMS) Volatile liquid with a strong, unpleasant odor.A byproduct of both Swern and Parikh-Doering oxidations.Perform the reaction and work-up in a well-ventilated fume hood. Residual DMS can be removed during aqueous work-up and by evaporation under reduced pressure. Glassware can be deodorized with a bleach solution.
Triethylammonium chloride/Pyridinium sulfate Water-soluble salts.Byproducts from the base used in the respective oxidations.These are typically removed during the aqueous work-up. Ensure thorough washing of the organic layer with water or brine.
Methylthiomethyl (MTM) ether of 1-Benzhydrylazetidin-3-ol A potential byproduct in Swern oxidation. Can be identified by 1H NMR (presence of a characteristic S-CH2-O signal).The reaction temperature rising above the optimal -78 °C during the Swern oxidation.Maintain strict temperature control throughout the addition of reagents and the reaction. The Parikh-Doering oxidation is less prone to this side reaction.
Ring-Opened Products The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions. This could lead to various amino alcohol derivatives.Extreme pH during work-up or purification.Use mild quenching and extraction conditions. Avoid strong acids or bases during the work-up. A saturated aqueous solution of ammonium chloride is a common quenching agent.[1]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific levels of each impurity in a typical synthesis of this compound. The focus in the literature is often on maximizing the yield and purity of the final product through optimized reaction conditions and purification. One patent indicates a purity of the precursor, 1-benzhydrylazetidin-3-ol hydrochloride, of up to 99.7% by HPLC.

Experimental Protocols

Parikh-Doering Oxidation of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a general procedure for the synthesis of this compound.[2]

  • Reaction Setup: To a solution of 1-Benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in a mixture of tetrahydrofuran and dimethyl sulfoxide (DMSO), add triethylamine (5.0 eq).

  • Addition of Oxidant: To the stirring solution, add sulfur trioxide-pyridine complex (6.0 eq) in portions over a period of 10 minutes.

  • Reaction: Stir the resulting yellow solution at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into cold water. Extract the aqueous layer multiple times with a mixture of ethyl acetate and hexane (1:1).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Oxidation Swern or Parikh-Doering Oxidation 1-Benzhydrylazetidin-3-ol->Oxidation Crude this compound Crude this compound Oxidation->Crude this compound Purification Column Chromatography / Crystallization Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Purity Issue reagent_quality Poor Reagent Quality start->reagent_quality reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions starting_material Impure Starting Material start->starting_material workup_issues Inefficient Work-up/Purification start->workup_issues check_reagents Verify Reagent Purity & Stoichiometry reagent_quality->check_reagents optimize_conditions Optimize Temperature, Time & Base reaction_conditions->optimize_conditions purify_sm Purify Starting Material starting_material->purify_sm improve_workup Refine Quenching & Purification workup_issues->improve_workup

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidin-3-one. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented methods for the synthesis of this compound involve the oxidation of the precursor, 1-Benzhydrylazetidin-3-ol. The two most common oxidation protocols are the Swern oxidation and the Parikh-Doering oxidation.

  • Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine.

  • Parikh-Doering Oxidation: This procedure employs the sulfur trioxide pyridine complex (SO3•py) as the activating agent for DMSO. A key advantage is that it can be conducted at milder temperatures (0 °C to room temperature) compared to the Swern oxidation.[1]

Q2: What are the expected yields for the synthesis of this compound?

A2: The reported yields for the synthesis of this compound can vary significantly depending on the chosen method, reaction scale, and purification techniques. Literature reports show a wide range, from as low as 19.8-23.4% after crystallization to as high as 96% for the crude product before extensive purification.[2] Careful optimization of reaction conditions and purification is crucial for achieving high yields.

Q3: What are the common solvents and purification techniques used?

A3: Dichloromethane (DCM) is a frequently used solvent for the oxidation reaction itself. For purification, column chromatography using a mixture of heptane/ethyl acetate is a common method to separate the product from impurities.[2] Crystallization from solvents like hexane is often employed as a final purification step to obtain a solid product.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue 1: Low or No Product Formation

Q: I am observing a low yield or no formation of the desired this compound. What could be the potential causes?

A: Several factors can contribute to poor product formation. Consider the following troubleshooting steps:

  • Reagent Quality:

    • DMSO: Ensure that the dimethyl sulfoxide (DMSO) used is anhydrous. Water can quench the activated DMSO species, halting the reaction.

    • Activating Agent: Use fresh and high-quality oxalyl chloride, trifluoroacetic anhydride (for Swern), or sulfur trioxide pyridine complex (for Parikh-Doering). These reagents are sensitive to moisture.

    • Starting Material: Verify the purity of the starting material, 1-Benzhydrylazetidin-3-ol. Impurities in the starting material can interfere with the reaction. An improved, high-yielding (80%), and chromatography-free process for preparing high-purity (99.3 area %) 1-benzhydrylazetidin-3-ol has been reported, which can help minimize impurities from the start.

  • Reaction Conditions:

    • Temperature (Swern Oxidation): Strict temperature control is critical. The reaction must be maintained at or below -60 °C to prevent the decomposition of the active oxidant and the formation of side products.[3]

    • Addition of Reagents: The order of addition is important. Typically, DMSO and the activating agent are mixed first to form the active oxidant before the alcohol is added.

Issue 2: Formation of a Foul-Smelling Byproduct

Q: My reaction mixture has a strong, unpleasant odor. What is causing this and how can I handle it?

A: The characteristic foul odor is due to the formation of dimethyl sulfide (CH₃SCH₃), a common byproduct of both Swern and Parikh-Doering oxidations.[4]

  • Mitigation:

    • Conduct the reaction and workup in a well-ventilated fume hood.

    • To neutralize the odor in glassware, rinse with a bleach solution (sodium hypochlorite), which oxidizes the volatile dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

Issue 3: Presence of an Impurity with a Higher Molecular Weight

Q: I have isolated a significant byproduct with a higher molecular weight than my product, especially when my Swern reaction warmed up. What could this be?

A: This is likely a methylthiomethyl (MTM) ether of the starting alcohol. This side product forms when the reaction temperature in a Swern oxidation is not kept sufficiently low (i.e., above -60 °C).[3] The activated DMSO species can undergo a Pummerer rearrangement, leading to the formation of this byproduct.

  • Prevention:

    • Maintain a reaction temperature of -78 °C during the addition of reagents and for the duration of the oxidation.

    • Consider using the Parikh-Doering oxidation, which is less prone to the formation of MTM ethers at temperatures between 0 °C and room temperature.[1]

Issue 4: Potential for Ring-Opening of the Azetidine Ring

Q: I am concerned about the stability of the azetidine ring under the reaction conditions. Can ring-opening occur?

A: The azetidine ring is strained, but it is generally more stable than an aziridine ring. However, ring-opening can occur under certain conditions.

  • Acidic Conditions: The azetidinium ion, formed under acidic conditions, is more susceptible to nucleophilic attack and ring-opening. The workup procedure should be carefully considered to avoid prolonged exposure to strong acids.

  • N-Benzhydryl Group: The benzhydryl group has been identified as a facilitator of subsequent ring-opening reactions in certain photochemical contexts, although this is not a commonly reported side reaction in the standard oxidation of 1-benzhydrylazetidin-3-ol.[5][6]

  • Troubleshooting:

    • Use a mild workup, such as quenching with a saturated ammonium chloride solution, to neutralize the reaction mixture.[7]

    • If ring-opened products are suspected, analytical techniques such as mass spectrometry can be used to identify their presence.

Issue 5: Formation of an Enamine Byproduct

Q: Is it possible for the product, this compound, to form an enamine?

A: The formation of an enamine is a potential side reaction. Enamines are formed from the reaction of a ketone with a secondary amine.[8][9] In the context of this synthesis, unreacted secondary amine starting material (if the synthesis of the azetidine ring was not perfectly clean) or the use of a secondary amine base could potentially react with the ketone product.

  • Prevention:

    • Ensure the complete conversion and purification of the starting 1-Benzhydrylazetidin-3-ol to remove any residual amine impurities.

    • Use a tertiary amine base, such as triethylamine, which cannot form an enamine.

Data Summary

ParameterSwern OxidationParikh-Doering OxidationReference(s)
Oxidizing System DMSO, Oxalyl Chloride/TFAA, TriethylamineDMSO, SO₃•Pyridine Complex, Triethylamine[7],[1]
Typical Temperature -78 °C0 °C to Room Temperature[7],[1]
Common Byproducts Dimethyl sulfide, CO, CO₂, Triethylammonium saltDimethyl sulfide, Pyridinium sulfate[4]
Key Side Reaction Methylthiomethyl (MTM) ether formation if T > -60°CLess prone to MTM ether formation[3]
Reported Yields Variable (up to 96% crude)Variable[2]

Experimental Protocols

1. Synthesis of this compound via Parikh-Doering Oxidation

This protocol is adapted from general procedures found in the literature.[7]

  • To a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (1 equivalent) in a mixture of tetrahydrofuran and dimethyl sulfoxide, add triethylamine (5 equivalents).

  • Stir the solution and add sulfur trioxide-pyridine complex (6 equivalents) in portions over 10 minutes.

  • Stir the resulting yellow solution for 2 hours at room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous layer with a mixture of ethyl acetate and hexane.

  • Combine the organic layers and wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography.

2. Synthesis of this compound via Swern Oxidation

This protocol is based on general Swern oxidation procedures.[7]

  • Under an argon atmosphere, add a solution of oxalyl chloride (2 equivalents) in dichloromethane to a solution of dimethyl sulfoxide (2.4 equivalents) in dichloromethane at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Slowly add a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Slowly add triethylamine (5 equivalents).

  • Allow the reaction mixture to slowly warm to 0 °C.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product, which can be further purified by column chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Desired Product 1_Benzhydrylazetidin_3_ol 1-Benzhydrylazetidin-3-ol 1_Benzhydrylazetidin_3_one This compound 1_Benzhydrylazetidin_3_ol->1_Benzhydrylazetidin_3_one Oxidation (Swern or Parikh-Doering)

Caption: Main synthetic route to this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield / No Product Reagent_Quality Poor Reagent Quality (Moisture) Low_Yield->Reagent_Quality Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Foul_Odor Foul Odor DMS_Formation Dimethyl Sulfide Formation Foul_Odor->DMS_Formation High_MW_Impurity High MW Impurity (Swern) High_MW_Impurity->Incorrect_Temp MTM_Ether MTM Ether Formation High_MW_Impurity->MTM_Ether Ring_Opened_Product Suspected Ring-Opened Product Acidic_Conditions Harsh Acidic Conditions Ring_Opened_Product->Acidic_Conditions Check_Reagents Use Anhydrous Reagents Reagent_Quality->Check_Reagents Control_Temp Strict Temperature Control (esp. Swern at -78°C) Incorrect_Temp->Control_Temp Ventilation Use Fume Hood & Neutralize with Bleach DMS_Formation->Ventilation MTM_Ether->Control_Temp Parikh_Doering Consider Parikh-Doering Oxidation MTM_Ether->Parikh_Doering Mild_Workup Use Mild Quench (e.g., sat. NH4Cl) Acidic_Conditions->Mild_Workup

Caption: Troubleshooting workflow for common synthesis issues.

Side_Reactions Start 1-Benzhydrylazetidin-3-ol + Activated DMSO Product This compound Start->Product Desired Pathway MTM_Ether Methylthiomethyl (MTM) Ether Start->MTM_Ether Side Reaction (High Temp Swern) Ring_Opening Ring-Opened Products Product->Ring_Opening Potential Degradation (Harsh Conditions) Enamine Enamine Product->Enamine Potential Side Reaction (with sec-Amine)

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Swern oxidation of 1-benzhydrylazetidin-3-ol to synthesize 1-benzhydrylazetidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts from the Swern oxidation of 1-benzhydrylazetidin-3-ol?

The Swern oxidation of 1-benzhydrylazetidin-3-ol is expected to produce the desired ketone, this compound, along with several known byproducts. These include dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium chloride.[1][2] Of these, dimethyl sulfide has a strong and unpleasant odor, while carbon monoxide is a toxic gas, necessitating that the reaction and workup be performed in a well-ventilated fume hood.[1]

Q2: What is the primary side reaction of concern during the Swern oxidation of this substrate?

A potential side reaction is the formation of a methylthiomethyl (MTM) ether of the starting alcohol. This byproduct can arise if the reaction temperature is not strictly controlled and rises above the optimal range.[3][4][5] The formation of the MTM ether competes with the desired oxidation pathway.

Q3: How does the steric hindrance of the benzhydryl group affect the reaction?

The bulky benzhydryl group introduces significant steric hindrance around the azetidine ring. While this can sometimes slow down the reaction rate compared to less hindered alcohols, sterically hindered alcohols are often good substrates for Swern oxidation.[6] In some cases, increased steric hindrance can even lead to higher yields of the desired carbonyl compound by suppressing side reactions.[6]

Q4: Can the basicity of the azetidine nitrogen interfere with the reaction?

The nitrogen atom in the azetidine ring is a tertiary amine. However, it is protected by the bulky benzhydryl group, which significantly reduces its nucleophilicity and basicity. Therefore, interference from the azetidine nitrogen is generally not a major concern under the standard Swern oxidation conditions.

Q5: Are there any specific safety precautions for this reaction?

Yes. The reaction is highly exothermic, particularly during the addition of oxalyl chloride to DMSO, and generates toxic carbon monoxide gas.[7] It is crucial to maintain a low reaction temperature (typically -78 °C) and ensure adequate ventilation. Dimethyl sulfide, a byproduct, is malodorous and should be handled in a fume hood. Used glassware should be quenched with a bleach solution to oxidize the residual dimethyl sulfide.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion to the ketone 1. Inactive reagents (especially oxalyl chloride or DMSO).2. Reaction temperature too low.3. Insufficient reaction time.1. Use freshly opened or properly stored reagents. Ensure DMSO is anhydrous.2. While maintaining a low temperature is crucial, ensure the reaction mixture is allowed to stir for a sufficient time after the addition of all reagents.3. Monitor the reaction by TLC. If the reaction is sluggish, consider extending the reaction time at -78 °C before the addition of triethylamine.
Formation of a significant amount of methylthiomethyl (MTM) ether byproduct 1. The reaction temperature was not maintained at -78 °C and was allowed to warm up prematurely.2. Incorrect order of reagent addition.1. Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath throughout the addition of reagents.2. Ensure the alcohol is added after the activation of DMSO with oxalyl chloride, and triethylamine is added last.
Incomplete reaction with starting material remaining 1. Insufficient equivalents of oxidizing agent.2. Steric hindrance slowing the reaction rate.1. Ensure accurate measurement of all reagents and consider using a slight excess (1.1-1.2 equivalents) of the DMSO/oxalyl chloride complex.2. Increase the reaction time before the addition of triethylamine to allow for complete formation of the alkoxysulfonium salt intermediate.
Reaction mixture turns dark or shows signs of decomposition 1. The reaction was allowed to warm to room temperature too quickly.2. Contamination of reagents.1. Allow the reaction to warm to room temperature slowly after the addition of triethylamine.2. Use high-purity, anhydrous solvents and reagents.

Byproduct Summary

The following table summarizes the primary product and byproducts of the Swern oxidation of 1-benzhydrylazetidin-3-ol.

Compound Chemical Formula Molar Mass ( g/mol ) Role in Reaction Notes
This compoundC17H17NO251.33Main ProductThe desired ketone.
Dimethyl sulfide (DMS)C2H6S62.13ByproductVolatile liquid with a strong, unpleasant odor.[1]
Carbon monoxide (CO)CO28.01ByproductToxic, colorless, and odorless gas.[1]
Carbon dioxide (CO2)CO244.01ByproductColorless gas.
Triethylammonium chlorideC6H16ClN137.65ByproductSalt formed from the triethylamine base.
Methylthiomethyl ether of 1-benzhydrylazetidin-3-olC19H23NOS313.46Potential Side ProductFormation is favored at higher temperatures.[3]

Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under an inert atmosphere of nitrogen.

  • Activation of DMSO: To the flask, add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solvent, add anhydrous DMSO (2.2 equivalents) via syringe. Slowly add a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve 1-benzhydrylazetidin-3-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir the resulting mixture for 30-60 minutes at this temperature.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C. A thick white precipitate of triethylammonium chloride will form.

  • Warming and Quenching: After stirring for an additional 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30-60 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Swern oxidation of 1-benzhydrylazetidin-3-ol.

SwernOxidationTroubleshooting start Start: Reaction Outcome low_conversion Low or No Conversion start->low_conversion Unsatisfactory side_product Significant Side Product (e.g., MTM Ether) start->side_product Unsatisfactory successful_reaction Successful Reaction start->successful_reaction Satisfactory incomplete_reaction Incomplete Reaction (Starting Material Remains) low_conversion->incomplete_reaction No check_reagents Check Reagent Quality (Anhydrous DMSO, Fresh Oxalyl Chloride) low_conversion->check_reagents Yes increase_time Increase Reaction Time (Before Et3N addition) incomplete_reaction->increase_time No check_equivalents Check Stoichiometry (Slight excess of oxidant?) incomplete_reaction->check_equivalents Yes check_temp Verify Reaction Temperature (Maintained at -78°C?) side_product->check_temp Yes optimize_purification Optimize Purification check_reagents->optimize_purification check_temp->optimize_purification increase_time->optimize_purification check_equivalents->optimize_purification

Caption: Troubleshooting workflow for the Swern oxidation.

References

Technical Support Center: Purification of 1-Benzhydrylazetidin-3-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of 1-Benzhydrylazetidin-3-one via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities that may be present after the synthesis of this compound. This process is essential to obtain a high-purity crystalline solid, which is often a requirement for subsequent synthetic steps or for its use in drug development, such as in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[1]

Q2: What is the appearance of this compound before and after recrystallization?

Before recrystallization, particularly after synthesis and initial workup, this compound may present as a light yellow oil or a yellow solid.[1][2] After successful recrystallization, it is typically obtained as a white to light yellow crystalline solid.[1]

Q3: What are some potential impurities in crude this compound?

Impurities can include unreacted starting materials such as 1-benzhydrylazetidin-3-ol, residual solvents from the synthesis (e.g., ethyl acetate, dimethylformamide), and byproducts from the oxidation reaction.[1] Activated carbon is sometimes used during the workup to remove some of these impurities before chromatography and recrystallization.[1]

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on established laboratory procedures.[1]

Protocol: Single-Solvent Recrystallization from Hexane

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (which may be an oily residue post-chromatography) in a minimal amount of hot hexane. Heat the solvent to its boiling point and add it portion-wise to the crude product with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed as the solution cools. To maximize the yield, the flask can then be placed in an ice bath for about an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature and the properties of similar compounds, the following solvents can be considered.

SolventBoiling Point (°C)Suitability for KetonesComments
Hexane69GoodDocumented solvent for crystallization of the title compound from an oily residue.[1]
Ethanol78.4GoodA common solvent for recrystallization; may be used as a solvent pair with water.
Isopropanol82.5GoodSimilar properties to ethanol.
Ethyl Acetate77.1GoodOften used in the synthesis workup; its solubility properties should be tested.
Acetone56GoodA good solvent for many organic compounds, but its low boiling point might limit its effectiveness.
Expected Purity and Yield

While a specific yield for the recrystallization step alone is not well-documented, the overall yield of synthesis and purification (including chromatography and crystallization) has been reported in the range of 20-24%.[1] For a related compound, 1-benzhydryl-3-hydroxylazetidine hydrochloride, crystallization and washing with ethyl acetate achieved a purity of over 99%.[3] This suggests that high purity can be achieved for this compound through a carefully executed recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[4]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The compound is precipitating too quickly.[4]- Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent to ensure the compound stays dissolved longer during cooling.- Try a different solvent with a lower boiling point.
Crystals form too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution and add a small amount of additional hot solvent.- Allow the solution to cool more slowly by insulating the flask. Rapid crystallization can trap impurities.[4]
Low recovery of the purified compound. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Use a minimal amount of hot solvent for dissolution and ensure the filtration apparatus is pre-heated.
The recrystallized product is still impure. - The cooling process was too fast.- The chosen solvent is not optimal for rejecting the specific impurities present.- Repeat the recrystallization, ensuring slow cooling.- Experiment with different solvents or solvent pairs.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in minimal amount of hot solvent start->dissolve hot_filtration Hot filtration (if necessary) dissolve->hot_filtration cool Cool solution slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with cold solvent collect->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No crystals form start->no_crystals oiling_out Compound oils out start->oiling_out low_yield Low yield start->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask Supersaturated reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Precipitating too fast change_solvent Try a different solvent oiling_out->change_solvent Inappropriate solvent concentrate_mother_liquor Concentrate mother liquor low_yield->concentrate_mother_liquor Compound in filtrate

Caption: Troubleshooting common issues in the recrystallization process.

References

Technical Support Center: Column Chromatography Purification of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-Benzhydrylazetidin-3-one. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.

I. Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect solvent system polarity.The polarity of the eluent is critical for good separation. For this compound, a typical starting eluent is a mixture of heptane and ethyl acetate (e.g., 4:1 v/v).[1][2] If separation is poor, adjust the solvent ratio. A higher proportion of ethyl acetate will increase the polarity, while more heptane will decrease it. It is recommended to first optimize the separation on a Thin Layer Chromatography (TLC) plate using various solvent systems.
Column overloading.The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.
Column packed improperly.An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Product Elutes Too Quickly (High Rf) Solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., heptane).
Product Does Not Elute or Elutes Very Slowly (Low Rf) Solvent system is not polar enough.Increase the polarity of the eluent by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[1][2]
Compound may have strong interactions with the silica gel.This compound contains a basic nitrogen atom which can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to reduce tailing and improve elution.
Streaking or Tailing of the Product Band Compound is interacting too strongly with the stationary phase.As mentioned above, adding a small amount of triethylamine to the eluent can mitigate this issue.
Sample is not fully dissolved when loaded.Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. If the compound is not very soluble in the eluent, it can be dissolved in a slightly more polar solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, silica-adsorbed sample is loaded onto the column.
Crystallization of Product on the Column Low solubility of the product in the eluent.If the purified product is a solid, it may crystallize on the column if the concentration becomes too high and its solubility in the eluent is low. If this occurs, switching to a solvent system in which the product is more soluble may be necessary.
Yellow Color Dispersed Throughout Many Fractions Co-elution of colored impurities.The crude product is often a yellow solid or oil.[1][3] If the color persists across many fractions containing the product, it may indicate the presence of a persistent colored impurity. Further purification by recrystallization after the column may be necessary. The final purified product is typically a white solid.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A commonly used and effective solvent system is a mixture of heptane and ethyl acetate. A starting ratio of 4:1 (heptane:ethyl acetate) is often reported, with the polarity being gradually increased to 2:1 to elute the product.[1][2] It is always recommended to determine the optimal solvent system by running a TLC of the crude mixture first.

Q2: How can I monitor the progress of the column chromatography?

A2: The fractions should be collected and analyzed by TLC to monitor the separation. Spot each fraction on a TLC plate and run it in a suitable solvent system (e.g., petroleum ether:ethyl acetate 1:1).[1] The spots corresponding to the product can be visualized under a UV lamp. Fractions containing the pure product should be combined.

Q3: My compound is not very soluble in the eluent. How should I load it onto the column?

A3: If the crude this compound is not readily soluble in the initial eluent, you can use a "dry loading" technique. Dissolve your compound in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: What are the likely impurities I need to separate from this compound?

A4: The most common impurity is the unreacted starting material, 1-benzhydrylazetidin-3-ol hydrochloride.[1][2] Being an alcohol, it is more polar than the ketone product and should elute later from the column. Other potential impurities include residual reagents from the synthesis, such as triethylamine and byproducts from the oxidizing agent.

Q5: The purified product is a yellow oil, but the literature reports a white solid. What should I do?

A5: this compound can sometimes be isolated as a light yellow oil after column chromatography.[1] This oil can often be induced to crystallize by adding a non-polar solvent like hexane and allowing it to stand at room temperature.[1][2] The resulting white crystals can then be collected by filtration.

III. Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific reaction mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Heptane (or hexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., heptane:ethyl acetate 4:1).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent (e.g., heptane:ethyl acetate 4:1).

  • Begin collecting fractions in separate tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to heptane:ethyl acetate 2:1).

5. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • If the product is an oil, it can be further purified by crystallization from a solvent such as hexane.[1][2]

IV. Visualizations

Experimental Workflow

G Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Heptane/Ethyl Acetate load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate crystallize Crystallize from Hexane (optional) evaporate->crystallize

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Poor Separation start Poor Separation Observed q1 Is the Rf value appropriate? start->q1 a1_high Decrease Eluent Polarity q1->a1_high Too High a1_low Increase Eluent Polarity q1->a1_low Too Low q2 Is there streaking or tailing? q1->q2 Acceptable end Improved Separation a1_high->end a1_low->end a2_yes Add Triethylamine to Eluent q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->end a3_yes Repeat with Less Sample q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision-making flowchart for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzhydrylazetidin-3-one using Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and why is it used for the synthesis of this compound?

A1: The Swern oxidation is a widely used chemical reaction that oxidizes primary or secondary alcohols to aldehydes or ketones, respectively.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[1][3] This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups and help to minimize side reactions like epimerization, making it suitable for sensitive substrates such as 1-Benzhydrylazetidin-3-ol.[3][4]

Q2: What are the key reagents and their roles in the Swern oxidation?

A2: The key reagents are:

  • Dimethyl sulfoxide (DMSO): The oxidizing agent.

  • Oxalyl chloride or Trifluoroacetic anhydride (TFAA): The DMSO activator. It reacts with DMSO to form the highly reactive intermediate, the chlorosulfonium salt.[4]

  • 1-Benzhydrylazetidin-3-ol: The substrate (the alcohol to be oxidized).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic base that facilitates the final elimination step to form the ketone and neutralizes the acid generated during the reaction.[1]

  • Dichloromethane (DCM): A common solvent for this reaction due to its low freezing point and ability to dissolve the reagents.

Q3: Why is the reaction typically carried out at very low temperatures (-78 °C)?

A3: The low temperature, typically -78 °C (the sublimation point of dry ice), is crucial to control the stability of the reactive intermediates, particularly the chlorosulfonium salt formed from DMSO and oxalyl chloride.[4] At higher temperatures, this intermediate can undergo side reactions, such as the Pummerer rearrangement, which leads to the formation of methylthiomethyl (MTM) ether byproducts and reduces the yield of the desired ketone.[4]

Q4: What are the common byproducts of the Swern oxidation, and how can they be handled?

A4: The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) when triethylamine is used.[1] Dimethyl sulfide has a notoriously strong and unpleasant odor.[1][5] It is also volatile (boiling point 37 °C).[1] All manipulations should be performed in a well-ventilated fume hood.[1] Glassware can be deodorized by rinsing with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1]

Q5: Can other activating agents be used instead of oxalyl chloride?

A5: Yes, other activators for DMSO can be used. Trifluoroacetic anhydride (TFAA) is a common alternative that can sometimes allow for slightly higher reaction temperatures (around -30 °C).[1] Other methods include using a sulfur trioxide pyridine complex (Parikh-Doering oxidation) or acetic anhydride (Albright-Goldman oxidation).[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Moisture in the reaction: Water can quench the reactive intermediates.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
2. Degraded oxalyl chloride: Old bottles of oxalyl chloride can hydrolyze to oxalic acid.[6]2. Use a fresh bottle of oxalyl chloride or purify it by distillation.
3. Incorrect stoichiometry: Insufficient amounts of DMSO, oxalyl chloride, or base.3. Carefully check the molar equivalents of all reagents. A common ratio is 1 equivalent of alcohol, 2 equivalents of oxalyl chloride, 3 equivalents of DMSO, and 6 equivalents of triethylamine.[4]
4. Reaction temperature too high: Premature decomposition of the reactive intermediate.4. Maintain the temperature at or below -60 °C during the addition of reagents.[1]
Formation of Side Products (e.g., MTM ether) 1. Reaction temperature too high: The Pummerer rearrangement is more likely at higher temperatures.[4]1. Strictly maintain the low reaction temperature (-78 °C) until the addition of the base is complete.
2. Incorrect order of addition: Adding the alcohol before the activation of DMSO can lead to side reactions.2. Always add the oxalyl chloride to the DMSO first to form the activator, then add the alcohol, and finally the base.
Epimerization at the alpha-carbon 1. Base is not sterically hindered enough: Triethylamine can sometimes cause epimerization.1. Consider using a bulkier base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[1][7]
Difficult Product Isolation 1. Emulsion during workup: The presence of salts and polar byproducts can lead to emulsions.1. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Use a separatory funnel and allow sufficient time for layers to separate. Brine washes can also help break emulsions.
2. Product is an oil: this compound can sometimes be obtained as an oil.[8]2. Purification by silica gel column chromatography is often necessary.[8] Crystallization can sometimes be induced by adding a non-polar solvent like hexane and scratching the flask.[9]

Experimental Protocols

Optimized Swern Oxidation of 1-Benzhydrylazetidin-3-ol

This protocol is a synthesis of best practices found in the literature.

Reagents and Stoichiometry:

ReagentMolar Eq.Example Amount
1-Benzhydrylazetidin-3-ol1.010.0 g (42.1 mmol)
Dichloromethane (DCM), anhydrous-200 mL
Dimethyl sulfoxide (DMSO), anhydrous3.08.9 mL (126.3 mmol)
Oxalyl chloride2.07.3 mL (84.2 mmol)
Triethylamine (TEA)6.035.2 mL (252.6 mmol)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (150 mL) and anhydrous DMSO to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve 1-Benzhydrylazetidin-3-ol in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Base Addition: Slowly add triethylamine dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm slowly to room temperature over 1-2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a mixture of heptane and ethyl acetate as the eluent.[8][9]

Visualizations

Swern Oxidation Mechanism

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Chlorosulfonium_Salt Chlorosulfonium Salt DMSO->Chlorosulfonium_Salt + Oxalyl Chloride (-78 °C) Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Chlorosulfonium_Salt CO2_CO_Cl CO₂ + CO + Cl⁻ Chlorosulfonium_Salt->CO2_CO_Cl Decomposes to Alkoxysulfonium_Salt Alkoxysulfonium Salt Chlorosulfonium_Salt->Alkoxysulfonium_Salt + Alcohol Alcohol 1-Benzhydrylazetidin-3-ol Alcohol->Alkoxysulfonium_Salt Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine (Base) Ketone This compound Sulfur_Ylide->Ketone Intramolecular Elimination DMS_TEA_HCl (CH₃)₂S + Et₃NH⁺Cl⁻ Sulfur_Ylide->DMS_TEA_HCl Byproducts Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Fresh Oxalyl Chloride?) Check_Moisture->Check_Reagents Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Check_Temperature Monitor Reaction Temperature Check_Stoichiometry->Check_Temperature Side_Products Side Products Observed? Check_Temperature->Side_Products Epimerization Epimerization? Side_Products->Epimerization No Improve_Purification Optimize Purification (Column Chromatography) Side_Products->Improve_Purification Yes (e.g., MTM ether) Optimize_Base Use Bulkier Base (DIPEA) Epimerization->Optimize_Base Yes Success Improved Yield Epimerization->Success No Optimize_Base->Success Improve_Purification->Success

References

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzhydrylazetidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 1-benzhydrylazetidin-3-ol or its hydrochloride salt. The key transformation is the oxidation of the secondary alcohol to a ketone. Two widely used methods are Swern oxidation and oxidation using a sulfur trioxide pyridine complex.[1][2]

Q2: I am getting a very low yield. What are the potential reasons?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The oxidation reaction may not have gone to completion. This can be monitored using Thin Layer Chromatography (TLC).[1]

  • Suboptimal Temperature: For temperature-sensitive reactions like the Swern oxidation, precise temperature control is crucial. The reaction is typically conducted at -78 °C.[1][2] Deviations from this temperature can lead to side reactions and reduced yield.

  • Moisture Contamination: Many reagents used in these syntheses, such as oxalyl chloride, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Impure Starting Materials: The purity of the starting material, 1-benzhydrylazetidin-3-ol, is critical. Impurities can interfere with the reaction.

  • Issues During Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and careful handling during chromatography and crystallization.[1][3]

Q3: What are the common impurities I should look out for?

A3: Common impurities include unreacted starting material (1-benzhydrylazetidin-3-ol) and potential side-products from the oxidation reaction. The specific side-products will depend on the chosen method. Over-oxidation is generally not a concern for this secondary alcohol. In some procedures, colored impurities may form, which can be removed using activated carbon treatment.[1][3]

Q4: How can I best purify the final product?

A4: Purification of this compound is typically achieved through silica gel column chromatography followed by crystallization.[1][3] A common eluent system for chromatography is a mixture of heptane and ethyl acetate.[1][3] Crystallization from a solvent like hexane can be used to obtain a high-purity solid product.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagentsCheck the quality and age of reagents, particularly the oxidizing agent.
Incorrect reaction temperatureUse a cryostat or a dry ice/acetone bath to maintain the recommended low temperature, especially for Sworn oxidation (-78 °C).[1][2]
Poor quality starting materialEnsure the starting 1-benzhydrylazetidin-3-ol is pure. Consider recrystallizing or purifying it if necessary.
Reaction Mixture Turns Dark/Charred Temperature too highEnsure strict temperature control. Add reagents slowly and dropwise to manage any exothermic processes.
Side reactionsConsider if the chosen solvent or base is appropriate for the reaction conditions.
Difficulty in Isolating the Product Emulsion during aqueous work-upAdd brine (saturated NaCl solution) to help break the emulsion.
Product is an oil and does not crystallizeTry scratching the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If it remains an oil, re-purification by column chromatography may be necessary.[1][3]
Product is Contaminated with Starting Material Incomplete reactionIncrease the reaction time or the amount of the oxidizing agent. Monitor the reaction progress by TLC until the starting material spot disappears.[1]

Experimental Protocols

Below are detailed methodologies for two common synthetic routes.

Method 1: Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize the alcohol.

Experimental Protocol:

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, slowly add a solution of dimethyl sulfoxide in dichloromethane.

  • Stir the mixture for a specified time at -78 °C.

  • Add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine to the reaction mixture.

  • Monitor the reaction completion using TLC (e.g., petroleum ether/ethyl acetate 1:1).[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic phase, wash it multiple times, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Synthesis Methods

Parameter Method 1: Swern Oxidation Method 2: Sulfur Trioxide Pyridine Complex
Starting Material 1-(diphenylmethyl)-3-hydroxyazetidine1-(diphenylmethyl)azetidin-3-ol hydrochloride
Key Reagents Oxalyl dichloride, DMSO, TriethylamineSulfur trioxide-pyridine complex, Triethylamine
Solvent DichloromethaneTetrahydrofuran, DMSO
Temperature -78 °CRoom Temperature to 50 °C
Reported Yield Up to 96%[1]23.4% - 43.2% (after crystallization)[1][3]
Reference ChemicalBook[1]ChemicalBook[1][3], Guidechem[2]

Visual Guides

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oxalyl Chloride in DCM C Mix A and B at -78°C A->C B DMSO in DCM B->C D Add 1-benzhydrylazetidin-3-ol in DCM at -78°C C->D Stir E Add Triethylamine D->E Stir 1h F Quench with aq. NH4Cl E->F Reaction Complete (TLC) G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Crystallization I->J K Final Product J->K

Caption: Workflow for the Swern oxidation of 1-benzhydrylazetidin-3-ol.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Was the reaction monitored to completion (TLC)? Start->Check_Reaction Check_Temp Was the temperature strictly controlled? Check_Reaction->Check_Temp Yes Incomplete_Reaction Increase reaction time or add more oxidizing agent. Check_Reaction->Incomplete_Reaction No Check_Reagents Are the reagents (especially oxidant) fresh and anhydrous? Check_Temp->Check_Reagents Yes Temp_Issue Use a reliable cooling bath and add reagents slowly. Check_Temp->Temp_Issue No Check_Workup Any issues during work-up (e.g., emulsion)? Check_Reagents->Check_Workup Yes Reagent_Issue Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Reagent_Issue No Workup_Issue Use brine to break emulsions. Handle carefully during purification. Check_Workup->Workup_Issue Yes Success Yield Improved Check_Workup->Success No Incomplete_Reaction->Success Temp_Issue->Success Reagent_Issue->Success Workup_Issue->Success

Caption: A logical guide to troubleshooting low yields in the synthesis.

References

Challenges in the scale-up synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Benzhydrylazetidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound featuring a four-membered azetidine ring with a benzhydryl group attached to the nitrogen atom and a ketone group at the 3-position.[1] It is a yellow solid at room temperature and is primarily used as a crucial intermediate in organic and medicinal chemistry.[2] Its applications include the synthesis of bioactive molecules, hormone inhibitors, cannabinoid receptor antagonists, and Bruton's tyrosine kinase (BTK) inhibitors.[2] It is also used to synthesize azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors.[3][4]

Q2: What are the common starting materials for the synthesis of this compound?

A2: The most common precursor for the synthesis of this compound is 1-Benzhydrylazetidin-3-ol or its hydrochloride salt.[2][5] This alcohol is oxidized to the corresponding ketone. The synthesis of 1-Benzhydrylazetidin-3-ol itself often starts from benzhydrylamine and epichlorohydrin.[6][7]

Q3: What are the typical oxidation methods used for the synthesis of this compound?

A3: Common oxidation methods include:

  • Sulfur trioxide-pyridine complex: This is a relatively mild oxidizing agent used in a solvent mixture like THF and DMSO, often with a base such as triethylamine.[2]

  • Swern-type oxidations: These methods utilize an activated form of dimethyl sulfoxide (DMSO). Examples include using oxalyl dichloride or thionyl chloride to activate DMSO at low temperatures (-78 °C), followed by the addition of the alcohol and then a hindered base like triethylamine.[2][5]

Q4: What are the key challenges in the scale-up synthesis of this compound?

A4: Key challenges during scale-up include:

  • Maintaining Low Temperatures: Swern-type oxidations are highly exothermic and require strict temperature control at very low temperatures (e.g., -78 °C) to prevent side reactions.[5]

  • Product Purification: The crude product often contains impurities requiring extensive purification steps like column chromatography, treatment with activated carbon, and recrystallization, which can significantly lower the overall yield.[3][5]

  • Yield Variability: Reported yields can be inconsistent and sometimes low, indicating sensitivity to reaction conditions and scale.[3][5]

  • Impurity Control: Process-related impurities from the synthesis of the starting material, 1-benzhydrylazetidin-3-ol, can carry over and complicate the purification of the final product.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or HPLC.[5] Extend the reaction time if necessary. For Swern-type oxidations, ensure the mixture is stirred for the recommended time at -78 °C before adding the base.[2][5] For pyridine trioxide complex oxidation, ensure the temperature is maintained at the recommended level (e.g., 50 °C).[5]
2. Degradation of Reagents: The oxidizing agent (e.g., pyridine trioxide complex, oxalyl dichloride) may have degraded due to improper storage.2. Use fresh, high-quality reagents. Ensure anhydrous conditions, especially for Swern-type oxidations.
3. Incorrect Stoichiometry: Incorrect molar ratios of reactants.3. Carefully check the stoichiometry of the alcohol, oxidizing agent, and base.
Impure Product (Multiple Spots on TLC/Peaks in HPLC) 1. Side Reactions: For Swern-type oxidations, temperatures rising above -60 °C can lead to side products.1. Maintain strict temperature control throughout the addition of reagents. Ensure efficient stirring and a reliable cooling bath.
2. Incomplete Oxidation: Unreacted 1-benzhydrylazetidin-3-ol remains.2. Increase the equivalents of the oxidizing agent slightly. Ensure adequate reaction time.
3. Carry-over of Impurities: Impurities from the starting material.3. Ensure the purity of the starting 1-benzhydrylazetidin-3-ol. If necessary, purify it before the oxidation step.
4. Complex Work-up: Emulsion formation during extraction or inefficient washing.4. Use brine washes to break emulsions. Ensure thorough washing of the organic layer to remove reagents and byproducts.
Difficulty with Product Isolation/Crystallization 1. Oily Product: The product is obtained as an oil instead of a solid.1. Purify the crude product by silica gel column chromatography to remove impurities that may inhibit crystallization.[5]
2. Recrystallization Issues: The product does not crystallize from the chosen solvent.2. Try different solvent systems for crystallization. A common method is to dissolve the oily product and add a non-polar solvent like hexane to induce precipitation.[3][5] Seeding with a small crystal of pure product can also help.
Reaction Stalls (TLC/HPLC shows no further conversion) 1. Deactivation of Oxidizing Agent: Moisture in the reaction can quench the oxidizing agent.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
2. Insufficient Base: In Swern-type oxidations, an insufficient amount of triethylamine can halt the reaction.2. Ensure at least the stoichiometric amount of triethylamine is added slowly to the reaction mixture.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Oxidizing Agent Solvent(s) Temperature Yield Reference
Method APyridine trioxide complexDimethylformamide (DMF)50 °C43.2% (combined from crystallization)[5]
Method BOxalyl dichloride, DMSODichloromethane (DCM)-78 °C96% (crude)[5]
Method CSulfur trioxide-pyridine complexTetrahydrofuran (THF), DMSORoom TemperatureNot specified (purified by column chromatography)[2]
Method DThionyl chloride, DMSODichloromethane (DCM)-78 °C105% (crude, indicating impurities)[2]

Experimental Protocols

Protocol 1: Oxidation using Pyridine Trioxide Complex [3][5]

  • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml).

  • Stir the reaction mixture at 50 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude residue can be further purified by treatment with activated carbon and silica gel column chromatography (eluent: heptane/ethyl acetate).[5]

  • Crystallization from a solvent like hexane can be performed to obtain the final product.[3][5]

Protocol 2: Swern-type Oxidation [2][5]

  • Under an inert atmosphere (e.g., argon), add oxalyl dichloride or thionyl chloride to anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM, maintaining the temperature at -78 °C, and stir for 30 minutes.

  • Add a solution of 1-benzhydrylazetidin-3-ol in anhydrous DCM dropwise, keeping the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Slowly add triethylamine to the reaction mixture.

  • Allow the reaction to slowly warm to 0 °C or room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 1-Benzhydrylazetidin-3-ol oxidation Oxidation Reaction (Controlled Temperature) start->oxidation reagents Prepare Oxidizing Agent (e.g., Activated DMSO) reagents->oxidation monitoring Monitor Progress (TLC/HPLC) oxidation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product crystallization Crystallization chromatography->crystallization end_product Final Product: This compound crystallization->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product isolation_issue Isolation Difficulty? start->isolation_issue low_yield->impure_product No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes impure_product->isolation_issue No temp_control Check Temperature Control (especially for Swern) impure_product->temp_control Yes column_chrom Perform Column Chromatography isolation_issue->column_chrom Yes check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions solution Solution check_reagents->solution check_conditions->solution purify_sm Purify Starting Material temp_control->purify_sm temp_control->solution purify_sm->solution recrystallize Try Different Crystallization Solvents column_chrom->recrystallize recrystallize->solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability of 1-Benzhydrylazetidin-3-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzhydrylazetidin-3-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the susceptibility of the four-membered azetidinone ring to hydrolysis under both acidic and basic conditions. This is due to the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) and the electrophilic nature of the carbonyl group, which makes it a target for nucleophilic attack.[1][2][3]

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond within the azetidinone ring, leading to a ring-opened product, a β-amino acid derivative. In acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.[4][5] Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[6] The N-benzhydryl group may also influence the degradation pathway, potentially through the formation of an azetidinium ion, which could activate the ring for nucleophilic attack.[7][8]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of degradation products by providing molecular weight and fragmentation information.[10][11] For definitive structural elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3][12]

Q4: Are there any general ICH guidelines for conducting forced degradation studies on this compound?

A4: Yes, the International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing of new drug substances.[1][13] These studies are designed to identify likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. The typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light.[14][15] A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradation products that may not be relevant under normal storage conditions.[1][15]

Data Presentation: Stability of this compound

The following tables summarize hypothetical, yet plausible, quantitative data on the stability of this compound under forced acidic and basic conditions.

Table 1: Stability under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)
0100.00.0
295.24.8
490.59.5
881.318.7
1272.827.2
2453.146.9

Table 2: Stability under Basic Conditions (0.1 N NaOH at 60°C)

Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)
0100.00.0
298.11.9
496.33.7
892.77.3
1289.210.8
2479.520.5

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and water (50:50 v/v).

  • Stress Sample Preparation: To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 N sodium hydroxide to halt the degradation process.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.[16]

Protocol 2: Forced Degradation under Basic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and water (50:50 v/v).

  • Stress Sample Preparation: To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 N hydrochloric acid to stop the degradation.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze using a validated stability-indicating HPLC method.[16]

Mandatory Visualizations

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (β-Amino Acid Derivative) C->D - H+ E This compound F Tetrahedral Intermediate E->F + OH- (Nucleophilic Attack) G Ring-Opened Product (Carboxylate and Amine) F->G H Final Ring-Opened Product (After Acidic Workup) G->H + H+

Caption: Proposed degradation pathways of this compound.

start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid/Base, Heat) start->stress sample Withdraw Aliquots at Time Intervals stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Data Analysis: - Quantify Remaining Parent Compound - Identify Degradation Products analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for stability testing.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed after 24 hours. The stress conditions are too mild.- Increase the temperature in increments of 10°C (e.g., from 60°C to 70°C).- Increase the concentration of the acid or base (e.g., from 0.1 N to 0.5 N or 1 N).[13]
Greater than 20% degradation in the initial time point. The stress conditions are too harsh.- Decrease the temperature (e.g., from 60°C to 40°C or room temperature).- Decrease the concentration of the acid or base (e.g., from 0.1 N to 0.01 N).[16]
Multiple unexpected peaks in the HPLC chromatogram. - Contamination of the solvent, glassware, or HPLC system.- Formation of secondary degradation products due to excessive stress.- Interaction with the solvent or buffer components.- Use high-purity solvents and thoroughly clean all equipment.- Reduce the severity of the stress conditions to target 5-20% degradation.- Run a blank with the solvent and stressor to identify any interfering peaks.[9]
Poor resolution between the parent compound and a degradation product peak. The HPLC method is not optimized to be stability-indicating.- Modify the mobile phase composition (e.g., change the organic solvent ratio or pH).- Change the stationary phase (column).- Adjust the flow rate or column temperature.
Mass balance is significantly less than 95%. - A degradation product is not UV-active or does not elute from the HPLC column.- Formation of volatile degradation products.- The response factor of the degradation product is significantly different from the parent compound.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).- Analyze the headspace of the sample by GC-MS if volatile products are suspected.- Isolate and characterize the degradation product to determine its relative response factor.
Inconsistent results between replicate experiments. - Inaccurate sample preparation (pipetting errors).- Fluctuations in temperature during incubation.- Incomplete neutralization of samples.- Ensure accurate and precise pipetting techniques.- Use a calibrated and stable temperature bath or oven.- Verify the pH of the neutralized sample to ensure the reaction has stopped completely.

References

Troubleshooting the removal of the benzhydryl protecting group from azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the removal of the benzhydryl (Bzh) protecting group from azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this critical deprotection step.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the deprotection of N-benzhydryl azetidines.

Issue 1: Low or No Yield of the Deprotected Azetidine

Q: My reaction shows a low yield or no formation of the desired N-unsubstituted azetidine. What are the potential causes and how can I resolve this?

A: Low or no yield is a common problem that can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

  • Catalyst Activity (for Catalytic Hydrogenolysis):

    • Verify Catalyst Quality: Palladium on carbon (Pd/C) is a common catalyst for hydrogenolysis. Ensure your catalyst is fresh and active, as prolonged storage can lead to deactivation.

    • Optimize Catalyst Loading: Inadequate catalyst loading can result in an incomplete reaction. Typically, a loading of 10-20 mol% of palladium is a good starting point. For challenging substrates, increasing the loading may be necessary.

    • Catalyst Poisoning: Impurities in your starting material, solvents, or from previous reaction steps can poison the catalyst. Ensure all materials are of high purity.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: For hydrogenolysis, ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction. Atmospheric pressure may be sufficient for some substrates, but others may require higher pressures (e.g., 50-100 psi).

    • Suboptimal Temperature: While many hydrogenolysis reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes facilitate the reaction for more sterically hindered or electron-rich substrates.

    • Inadequate Reaction Time: Deprotection can be slow. Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.

  • Alternative Deprotection Methods:

    • If catalytic hydrogenolysis is ineffective, consider alternative methods such as strong acid cleavage or oxidative cleavage.

Issue 2: Formation of Unidentified Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which are a common source of side products during deprotection.

  • Azetidine Ring Opening:

    • Under Hydrogenolysis Conditions: Over-reduction or aggressive reaction conditions can lead to the cleavage of the C-N bonds of the azetidine ring, resulting in amino alcohol derivatives. To mitigate this, use a less reactive catalyst, lower the hydrogen pressure and temperature, and carefully monitor the reaction time.

    • Under Acidic Conditions: Strong acids used for deprotection can also promote ring-opening. If using a method like trifluoroacetic acid (TFA), consider running the reaction at a lower temperature (e.g., 0 °C) and for a shorter duration.

  • Incomplete Deprotection:

    • The presence of starting material alongside the product and byproducts can complicate purification. Ensure the reaction goes to completion by optimizing the conditions as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzhydryl group from an azetidine nitrogen?

A1: The most frequently employed methods are:

  • Catalytic Hydrogenolysis: This is a widely used and often clean method. It typically involves reacting the N-benzhydryl azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol or ethanol.

  • Strong Acid Cleavage: Treatment with a strong acid, such as trifluoroacetic acid (TFA), can cleave the benzhydryl group. This method is often performed in a solvent like dichloromethane (DCM).

  • Oxidative Cleavage: For certain substrates, particularly those sensitive to reductive or strongly acidic conditions, oxidative methods can be employed. One such method involves the use of N-bromosuccinimide (NBS) followed by hydrolysis. [1][2] Q2: How do I choose the best deprotection method for my specific azetidine derivative?

A2: The choice of method depends on the other functional groups present in your molecule.

  • For molecules with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis should be used with caution.

  • For molecules with acid-labile groups (e.g., Boc protecting groups, acetals), strong acid cleavage with TFA should be avoided.

  • Oxidative cleavage with NBS may not be suitable for molecules with other electron-rich aromatic rings or functional groups susceptible to oxidation.

Q3: Can the benzhydryl group be removed without affecting a benzyl ether in the same molecule?

A3: Selective deprotection can be challenging as both groups are typically removed by catalytic hydrogenolysis. However, the benzhydryl group is generally more labile. Careful control of reaction conditions (catalyst, solvent, temperature, and reaction time) may allow for selective removal. It is advisable to perform a small-scale test reaction to determine the optimal conditions for selectivity.

Q4: What are typical work-up procedures for these deprotection reactions?

A4:

  • Catalytic Hydrogenolysis: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure.

  • TFA Cleavage: The reaction mixture is concentrated to remove excess TFA and solvent. The residue is then typically dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction.

  • NBS Cleavage: The reaction is typically quenched, and the product is extracted. The intermediate N-benzhydrol derivative is then hydrolyzed with an acid like p-toluenesulfonic acid (p-TsOH). [1][2]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for different benzhydryl deprotection methods on azetidine and related structures.

Table 1: Catalytic Hydrogenolysis Conditions

Substrate TypeCatalystSolventH₂ PressureTemperatureTime (h)Yield (%)Reference
N-Benzhydryl-azetidin-3-ol10% Pd/CMethanol1 atmRoom Temp.12>95(General procedure)
Substituted N-Benzhydryl Azetidine20% Pd(OH)₂/CEthanol50 psiRoom Temp.1685-95(General procedure)

Table 2: Acid-Mediated Deprotection

Substrate TypeReagentSolventTemperatureTime (h)Yield (%)Reference
N-Benzhydryl AzetidineTFA/DCM (1:1)DCMRoom Temp.280-90[3]
N-Benzhydryl-β-lactamp-TsOH (hydrolysis step)Acetone/WaterRoom Temp.1Quantitative[1][2]

Table 3: Oxidative Deprotection of a Related β-Lactam

Substrate TypeReagentsSolventTemperatureTime (h)Yield (%)Reference
N-Benzhydryl-2-azetidinone1. NBS, Br₂ (cat.), hv 2. p-TsOHCH₂Cl₂/H₂O then Acetone/H₂O20 °C3~95 (over 2 steps)[1][2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis

  • Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add the palladium catalyst (e.g., 10% Pd/C, 10-20 mol% Pd) to the solution.

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected azetidine.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

Protocol 2: General Procedure for TFA-Mediated Deprotection

  • Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution (a 1:1 mixture of TFA:DCM is common). [3]4. Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start N-Benzhydryl Azetidine Method1 Catalytic Hydrogenolysis (H₂, Pd/C) Start->Method1 Method2 Acid Cleavage (TFA) Start->Method2 Method3 Oxidative Cleavage (NBS) Start->Method3 Product Deprotected Azetidine Method1->Product Method2->Product Method3->Product Troubleshooting_Low_Yield Start Low or No Yield of Deprotected Azetidine Q1 Is the reaction Catalytic Hydrogenolysis? Start->Q1 A1_Yes Check Catalyst Activity - Fresh Catalyst? - Optimal Loading? - Potential Poisoning? Q1->A1_Yes Yes A1_No Consider Alternative Methods or Reaction Conditions Q1->A1_No No Q2 Are Reaction Conditions Optimal? A1_Yes->Q2 A1_No->Q2 A2 Adjust: - H₂ Pressure - Temperature - Reaction Time Q2->A2 Solution Improved Yield A2->Solution

References

Technical Support Center: Minimizing Malodorous Byproducts in Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Swern oxidation, the formation of the intensely malodorous byproduct, dimethyl sulfide (DMS), presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to help you minimize the formation and impact of these volatile sulfur compounds in your experiments.

Troubleshooting Guide

The following table addresses common issues encountered during the Swern oxidation related to malodorous byproducts.

Issue Probable Cause(s) Solution(s)
Intense, pervasive "rotten cabbage" or "garlic" smell during and after the reaction. Formation of dimethyl sulfide (DMS), a volatile and highly odorous byproduct inherent to the Swern oxidation mechanism.[1][2]1. Work-up Modification: Quench the reaction mixture with an oxidizing agent to convert DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMS).[3] 2. Alternative Reagents: Employ "odorless" sulfoxide reagents such as dodecyl methyl sulfoxide or methyl 6-morpholinohexyl sulfoxide. These reagents produce less volatile, and therefore less odorous, sulfide byproducts.[4] 3. Engineering Controls: Ensure the reaction is performed in a well-ventilated fume hood. Consider using a dedicated reaction setup with a gas trap containing an oxidizing solution (e.g., bleach or potassium permanganate solution) to capture volatile byproducts.[5]
Lingering odor on glassware and equipment after cleaning. Adsorption of DMS onto surfaces.1. Decontamination: Rinse all glassware and equipment immediately after use with a dilute solution of bleach (sodium hypochlorite), potassium permanganate, or Oxone®. These oxidizing agents will effectively neutralize residual DMS.[3] 2. Dedicated Glassware: If Swern oxidations are performed frequently, consider dedicating a set of glassware for this reaction to prevent cross-contamination.
Side reactions leading to reduced yield and additional byproducts. 1. Incorrect reaction temperature: The reaction temperature rising above -60°C can lead to the formation of methylthiomethyl (MTM) ethers.[6] 2. Incorrect order of reagent addition: Adding the base (e.g., triethylamine) before the alcohol has completely reacted with the activated DMSO can also lead to MTM ether formation.[2]1. Strict Temperature Control: Maintain a reaction temperature of -78°C (e.g., using a dry ice/acetone bath) during the activation of DMSO and the addition of the alcohol.[6] 2. Correct Reagent Addition Sequence: Always add the alcohol to the activated DMSO solution before the addition of the tertiary amine base.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the unpleasant odor in a Swern oxidation?

A1: The primary malodorous byproduct of the Swern oxidation is dimethyl sulfide ((CH₃)₂S), often abbreviated as DMS.[1][2] This volatile organic compound has a very low odor threshold, meaning it can be detected by the human nose at very low concentrations, and is often described as smelling like rotten cabbage or garlic.[3] It is formed in stoichiometric amounts during the final elimination step of the reaction mechanism. Other volatile byproducts include carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Q2: How can I effectively neutralize dimethyl sulfide during the work-up?

A2: During the aqueous work-up, you can add an oxidizing agent to the reaction mixture to convert the volatile and odorous dimethyl sulfide into non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂). Common and effective oxidizing agents for this purpose include:

  • Sodium hypochlorite (Bleach): A dilute aqueous solution of bleach is a cost-effective and readily available option.[3][5]

  • Hydrogen Peroxide (H₂O₂): A solution of hydrogen peroxide can also be used to oxidize DMS.[5]

  • Potassium Permanganate (KMnO₄): A dilute solution of potassium permanganate is a strong oxidizing agent that can effectively neutralize DMS.

  • Oxone®: This potassium peroxymonosulfate-based oxidizing agent is another effective choice for quenching DMS.[3]

Caution: When using an oxidizing agent in the work-up, ensure that your desired product is not sensitive to oxidation.

Q3: Are there "odorless" alternatives to the standard Swern oxidation?

A3: Yes, several modifications to the Swern oxidation have been developed to minimize the odor problem by using sulfoxides that generate less volatile and, therefore, less odorous sulfide byproducts. These include:

  • Dodecyl Methyl Sulfoxide: This long-chain sulfoxide generates dodecyl methyl sulfide as a byproduct, which has a much higher boiling point and lower volatility than DMS, making it essentially odorless.[4]

  • Methyl 6-Morpholinohexyl Sulfoxide: This reagent also produces a high-boiling point, non-volatile sulfide byproduct that can be easily separated by aqueous extraction due to the basicity of the morpholine group.[4]

  • Polymer-Bound Sulfoxides: Using a polymer-supported sulfoxide allows for the sulfide byproduct to be removed by simple filtration.[7]

Q4: Do alternative activating agents affect the formation of malodorous byproducts?

A4: Yes, the choice of activating agent can influence the reaction conditions, which in turn can affect byproduct formation. For instance, using cyanuric chloride or trifluoroacetic anhydride (TFAA) instead of oxalyl chloride allows the reaction to be conducted at slightly higher temperatures (e.g., -30 °C instead of -78 °C) without significant side reactions.[3][8][9] While these conditions may not directly reduce the stoichiometric formation of DMS, operating at a less cryogenic temperature can be more convenient. However, it is important to note that TFAA is more reactive and may lead to more side reactions with sensitive substrates.[6]

Experimental Protocols

Standard Swern Oxidation Protocol

This protocol is a general guideline. The specific amounts and reaction times may need to be optimized for your particular substrate.

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Odor-Reducing Work-up Procedure
  • After the reaction is complete (Step 6 of the Standard Protocol), cool the reaction mixture in an ice bath.

  • Slowly add a sufficient amount of an oxidizing quench solution (e.g., a 10% aqueous solution of sodium hypochlorite or a 5% aqueous solution of potassium permanganate) with vigorous stirring. The amount will depend on the scale of your reaction. A good indicator of completion is the disappearance of the DMS smell.

  • Continue with the standard aqueous work-up (Step 7 and 8 of the Standard Protocol).

"Odorless" Swern Oxidation using Methyl 6-Morpholinohexyl Sulfoxide

This protocol is adapted from the literature and provides a method for an "odorless" Swern oxidation.[4]

Synthesis of Methyl 6-Morpholinohexyl Sulfoxide:

  • Methyl 6-morpholinohexyl sulfide is first synthesized and then oxidized to the corresponding sulfoxide. The sulfide can be prepared by reacting 6-morpholinohexan-1-thiol with methyl iodide.

  • The resulting sulfide is then oxidized to the sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

Oxidation Protocol:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of methyl 6-morpholinohexyl sulfoxide (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up the reaction by adding water and extracting with DCM. The byproduct, methyl 6-morpholinohexyl sulfide, can be removed from the organic layer by washing with an acidic aqueous solution (e.g., 1 M HCl), which protonates the morpholine nitrogen, rendering it water-soluble.

Data Presentation

The following table summarizes the yields of carbonyl compounds from the oxidation of various alcohols using the "odorless" methyl 6-morpholinohexyl sulfoxide method.[4]

Alcohol Product Yield (%)
1-OctanolOctanal95
Cinnamyl alcoholCinnamaldehyde98
Benzyl alcoholBenzaldehyde99
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde97
CyclohexanolCyclohexanone96
BorneolCamphor94
1,6-HexanediolHexanedial91

Visualizations

Swern Oxidation Mechanism

Swern_Oxidation DMSO DMSO ActivatedComplex Activated DMSO (Chlorosulfonium salt) DMSO->ActivatedComplex OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex AlkoxysulfoniumSalt Alkoxysulfonium Salt ActivatedComplex->AlkoxysulfoniumSalt Alcohol R₂CHOH Alcohol->AlkoxysulfoniumSalt Ylide Sulfur Ylide AlkoxysulfoniumSalt->Ylide Base Triethylamine Base->Ylide Product Ketone/Aldehyde Ylide->Product DMS Dimethyl Sulfide (Malodorous) Ylide->DMS Byproducts CO, CO₂, Et₃NHCl Ylide->Byproducts

Caption: The reaction pathway of the Swern oxidation.

Troubleshooting Workflow for Odor Mitigation

Troubleshooting_Workflow Start Odor Problem in Swern Oxidation Decision1 Modify Work-up? Start->Decision1 Workup Add Oxidizing Quench (Bleach, H₂O₂, KMnO₄) Decision1->Workup Yes Decision2 Change Reagents? Decision1->Decision2 No End Odor Minimized Workup->End Reagents Use 'Odorless' Sulfoxide (e.g., Dodecyl Methyl Sulfoxide) Decision2->Reagents Yes Engineering Implement Engineering Controls (Fume Hood, Gas Trap) Decision2->Engineering No Reagents->End Engineering->End Mitigation_Strategies Main Minimizing Malodorous Byproducts Strategy1 Alternative Reagents Main->Strategy1 Strategy2 Work-up Modification Main->Strategy2 Strategy3 Engineering Controls Main->Strategy3 Sub1_1 Odorless Sulfoxides Strategy1->Sub1_1 Sub1_2 Alternative Activators Strategy1->Sub1_2 Sub2_1 Oxidative Quench Strategy2->Sub2_1 Sub3_1 Fume Hood Strategy3->Sub3_1 Sub3_2 Gas Trap Strategy3->Sub3_2

References

Validation & Comparative

A Spectroscopic Comparison of 1-Benzhydrylazetidin-3-one and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the key spectroscopic features of 1-Benzhydrylazetidin-3-one and its precursors, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a comparative spectroscopic analysis of this compound, a valuable building block in medicinal chemistry, and its precursors: 1-Benzhydrylazetidin-3-ol, Benzhydrylamine, and Epichlorohydrin. The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive spectroscopic fingerprint of each compound, facilitating their unambiguous identification and the monitoring of the synthetic pathway.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound and its precursors.

CompoundSpectroscopic TechniqueKey Data Points
This compound ¹H-NMR (CDCl₃, 300 MHz)δ (ppm): 7.48-7.22 (m, 10H, Ar-H), 4.60 (s, 1H, N-CH), 4.01 (s, 4H, CH₂)[1][2]
Infrared (IR)Data not available in search results.
Mass Spectrometry (MS)Data not available in search results.
1-Benzhydrylazetidin-3-ol ¹H-NMR (CDCl₃)δ (ppm): 7.4-7.1 (m, 10H, Ar-H), 4.4 (s, 1H, N-CH), 3.7-3.5 (m, 2H, CH₂), 3.1-2.9 (m, 2H, CH₂), 2.4 (br s, 1H, OH)
Infrared (IR) of HCl salt (KBr)ν (cm⁻¹): Broad OH stretch, aromatic C-H stretch, C-N stretch.
Mass Spectrometry (MS) of HCl saltm/z: 275.7 (M+H)⁺[3]
Benzhydrylamine ¹H-NMR (CDCl₃)δ (ppm): 7.4-7.2 (m, 10H, Ar-H), 5.1 (s, 1H, CH), 1.9 (s, 2H, NH₂)
Infrared (IR) (Neat)ν (cm⁻¹): N-H stretch (~3300-3400), aromatic C-H stretch (~3000-3100), C-N stretch.
Mass Spectrometry (MS)m/z: 183 (M⁺), 167, 104.
Epichlorohydrin ¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 3.58 (d, J=8.0 Hz, 1H), 3.25 (m, 1H), 2.90 (t, J=4.0 Hz, 1H), 2.70 (q, J=4.0 Hz, 1H)
Infrared (IR)ν (cm⁻¹): C-H stretch (~2900-3000), C-O-C stretch (~1250), C-Cl stretch (~750).
Mass Spectrometry (MS)m/z: 92 (M⁺), 57, 49.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent generalized protocols and may require optimization based on the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H-NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy:

For liquid samples (Benzhydrylamine, Epichlorohydrin), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (1-Benzhydrylazetidin-3-ol HCl), a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. IR spectra were recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the fragments was recorded.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from its precursors is a two-step process. The logical workflow for the synthesis and subsequent spectroscopic analysis is illustrated below.

G cluster_0 Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol cluster_1 Step 2: Oxidation to this compound cluster_2 Spectroscopic Analysis Workflow Benzhydrylamine Benzhydrylamine Reaction1 Reaction Benzhydrylamine->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Reaction1->1-Benzhydrylazetidin-3-ol Precursor_2 1-Benzhydrylazetidin-3-ol Oxidation Oxidation Precursor_2->Oxidation Product This compound Oxidation->Product Sample Compound Sample Product->Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Synthetic pathway and analytical workflow.

The diagram above outlines the two-stage synthesis of this compound. The first stage involves the reaction of Benzhydrylamine and Epichlorohydrin to yield 1-Benzhydrylazetidin-3-ol. The second stage is the oxidation of this alcohol to the corresponding ketone, this compound. Each compound in this pathway can be characterized using a standard analytical workflow comprising NMR, IR, and MS techniques to confirm its structure and purity.

This guide provides a foundational spectroscopic dataset for this compound and its precursors. Researchers can utilize this information for reaction monitoring, quality assurance of starting materials and products, and as a reference for the characterization of related azetidine derivatives.

References

Purity Analysis of 1-Benzhydrylazetidin-3-one: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Benzhydrylazetidin-3-one is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs. This compound is an organic synthesis and pharmaceutical intermediate used in the synthesis of bioactive molecules and hormone inhibitors[1].

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of components in a mixture[2]. For the analysis of this compound, a reversed-phase HPLC method is proposed, which is well-suited for moderately polar compounds.

Experimental Protocol: Reversed-Phase HPLC for this compound Purity

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (30% Acetonitrile in water with 0.1% formic acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report Analytical_Method_Selection cluster_goal Analytical Goal cluster_methods Primary Methods cluster_considerations Key Considerations Goal Determine Purity of this compound HPLC HPLC-UV (Routine Purity & Quantification) Goal->HPLC GCMS GC-MS (Volatile Impurities) Goal->GCMS NMR NMR (Structural Confirmation & qNMR) Goal->NMR LOD_LOQ Sensitivity (LOD/LOQ) HPLC->LOD_LOQ Throughput Sample Throughput HPLC->Throughput GCMS->LOD_LOQ Struct_Info Structural Information Needed GCMS->Struct_Info NMR->Struct_Info Destructive Destructive vs. Non-destructive NMR->Destructive

References

A Comparative Guide to the Synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1-Benzhydrylazetidin-3-one is a valuable building block in medicinal chemistry, notably used in the synthesis of various bioactive molecules and hormone inhibitors.[1] This guide provides a comparative analysis of common synthetic routes to this compound, focusing on quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

The primary strategies for synthesizing this compound involve the oxidation of its precursor, 1-Benzhydrylazetidin-3-ol. The two main oxidation methods discussed are the Parikh-Doering oxidation and the Swern oxidation.

Quantitative Comparison of Synthesis Routes

The choice of an optimal synthesis route often depends on factors such as yield, reaction conditions, and purification requirements. The following table summarizes the quantitative data for two prominent methods of oxidizing 1-Benzhydrylazetidin-3-ol.

FeatureParikh-Doering OxidationSwern Oxidation
Starting Material 1-(Diphenylmethyl)azetidin-3-ol hydrochloride1-(Diphenylmethyl)-3-hydroxyazetidine
Key Reagents Sulfur trioxide-pyridine complex, TriethylamineOxalyl dichloride, Dimethyl sulfoxide (DMSO), Triethylamine
Solvent Tetrahydrofuran (THF) / DMSO or Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature Room Temperature to 50°C-78°C
Reaction Time 2 hours to multiple days (including purification)~1.5 hours
Reported Yield 43.2% (crystallized)96% (crude solid)
Purification Silica gel column chromatography, CrystallizationAqueous workup, Concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the synthesis of the precursor alcohol and its subsequent oxidation to the target ketone.

Synthesis of Precursor: 1-Benzhydrylazetidin-3-ol Hydrochloride

An improved, high-yield, one-pot synthesis has been developed that avoids chromatography.[2]

Reagents:

  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol

Procedure: A previously reported method involves reacting benzhydrylamine (183g), epichlorohydrin (100g), and methanol (600ml) in a reaction flask. The mixture is stirred at 25°C for 72 hours, followed by reflux at 65°C for another 72 hours. The resulting solid is collected by cold filtration, washed with acetone, and dried to yield 1-benzhydrylazetidin-3-ol hydrochloride with a reported yield of 65%.[3] More optimized procedures using microreactors have reported yields between 74-77% and purities exceeding 99%.[3]

Route 1: Parikh-Doering Oxidation

Reagents:

  • 1-(Diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol)[1]

  • Triethylamine (50.5 mL, 362.6 mmol)[1]

  • Sulfur trioxide-pyridine complex (69 g, 433 mmol)[1]

  • Tetrahydrofuran (69 mL)[1]

  • Dimethyl sulfoxide (173 mL)[1]

  • Ethyl acetate, Hexane, Water, Saturated sodium chloride solution

Procedure:

  • A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride in tetrahydrofuran and dimethyl sulfoxide is prepared.[1]

  • Triethylamine is added to the stirring solution.[1]

  • Sulfur trioxide-pyridine complex is then added in batches over 10 minutes.[1]

  • The resulting yellow solution is stirred for 2 hours at room temperature and then poured into cold water.[1]

  • The mixture is extracted with a 1:1 mixture of ethyl acetate and hexane.[1]

  • The combined organic layers are washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under vacuum.[1]

  • The final product is purified by column chromatography.[1]

Another variation of this method using a pyridine trioxide complex in DMF at 50°C, followed by extensive purification involving activated carbon and silica gel chromatography, yielded the final product in two crops (23.4% and 19.8%).[4][5]

Route 2: Swern Oxidation

Reagents:

  • Oxalyl chloride (106 g, 0.84 mol)[4]

  • Dimethyl sulfoxide (65.2 g, 0.84 mol)[4]

  • 1-(Diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol)[4]

  • Triethylamine (422 g, 4.2 mol)[4]

  • Dichloromethane (2L)[4]

  • Saturated ammonium chloride solution

Procedure:

  • To a solution of dimethyl sulfoxide in dichloromethane at -78°C, oxalyl chloride is added.[4]

  • The mixture is stirred for 30 minutes at -78°C.[1]

  • A solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane is added dropwise at the same temperature, and the reaction is stirred for an additional hour.[4]

  • Triethylamine is then added to the reaction system.[4]

  • The reaction is monitored by TLC. Upon completion, the reaction solution is added dropwise to a saturated ammonium chloride solution.[4]

  • The organic phase is separated, washed, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain the product as a yellow solid (96 g, 96% yield).[4]

Visualizing the Synthesis Pathways

To better illustrate the relationship between the precursor and the final product through the different oxidation routes, the following diagram is provided.

Synthesis_Comparison cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Benzhydrylamine Benzhydrylamine Epichlorohydrin Epichlorohydrin 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Epichlorohydrin->1-Benzhydrylazetidin-3-ol This compound This compound 1-Benzhydrylazetidin-3-ol->this compound Parikh-Doering Oxidation (SO3-Py, TEA) Yield: 43.2% 1-Benzhydrylazetidin-3-ol->this compound Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Yield: 96%

Caption: Synthesis pathways to this compound.

References

Yield comparison of different synthetic methods for 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Yields of 1-Benzhydrylazetidin-3-one

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various bioactive molecules.[1] This guide provides a comparative analysis of different synthetic methods for producing this compound, focusing on reaction yields and providing detailed experimental protocols to support informed decisions in a laboratory setting. The primary route to this ketone involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol.

Yield Comparison of Different Oxidation Methods

The synthesis of this compound is most commonly achieved through the oxidation of 1-benzhydrylazetidin-3-ol. The choice of oxidizing agent and reaction conditions significantly impacts the final yield of the desired product. Below is a summary of quantitative data from various reported synthetic methods.

MethodStarting MaterialKey ReagentsSolvent(s)Reaction ConditionsYield
Swern Oxidation 1-(Diphenylmethyl)-3-hydroxyazetidineOxalyl dichloride, Dimethyl sulfoxide (DMSO), TriethylamineDichloromethane-78 °C, 1 hour96%
Sulfur Trioxide Pyridine Complex Oxidation 1-(Diphenylmethyl)azetidin-3-ol hydrochlorideSulfur trioxide-pyridine complex, TriethylamineTetrahydrofuran, DMSORoom temperature, 2 hoursN/A (Purified by column chromatography)
Pyridine Trioxide Complex Oxidation 1-Diphenylmethylazetidin-3-ol hydrochloridePyridine trioxide complex, TriethylamineDimethylformamide50 °C, 30 minutes43.2% (Combined yield from two crystal crops)[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.

Method 1: Swern Oxidation

This method utilizes an activated DMSO species, generated from oxalyl chloride and DMSO, to oxidize the alcohol to a ketone.

Procedure: [2]

  • Add oxalyl chloride (106 g, 0.84 mol) to a solution of dimethyl sulfoxide (65.2 g, 0.84 mol) in dichloromethane (2 L).

  • Control the reaction temperature at -78 °C and stir for 0.5 hours.

  • Add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol) in dichloromethane (0.5 L) dropwise at the same temperature.

  • Continuously stir the reaction solution at -78 °C for 1 hour.

  • Add triethylamine (422 g, 4.2 mol) to the reaction system.

  • Monitor the reaction completion using TLC (petroleum ether/ethyl acetate volume ratio = 1/1).

  • Add the reaction solution dropwise to a saturated ammonium chloride (1.5 L) solution.

  • Wash the organic phase four times with 300 mL of water, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain a yellow solid compound (96 g, yield 96%).[2]

Method 2: Sulfur Trioxide Pyridine Complex Oxidation

This procedure employs a milder oxidizing agent, the sulfur trioxide-pyridine complex.

Procedure: [1]

  • Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) in tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).

  • Add triethylamine (50.5 mL, 362.6 mmol) to the stirring solution.

  • Add sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches within 10 minutes.

  • Stir the resulting yellow solution for 2 hours at room temperature.

  • Pour the reaction mixture into cold water (173 mL).

  • Extract the mixture with ethyl acetate:hexane (1:1, 5 x 200 mL).

  • Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the target product by column chromatography.[1]

Method 3: Pyridine Trioxide Complex Oxidation

This method utilizes a pyridine trioxide complex in dimethylformamide.

Procedure: [2]

  • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) slowly and dropwise.

  • Stir the reaction mixture at 50 °C for 30 minutes and then cool to room temperature.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine.

  • Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

  • Filter the activated carbon and concentrate the filtrate.

  • Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

  • Filter the activated carbon again and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

  • Collect and concentrate the fractions containing the target compound to give a light yellow oil.

  • Add hexane to the oil to induce crystallization and collect the crystals by filtration.

  • Dry the crystals to give the title compound (1.11 g, 23.4% yield).[2]

  • A second crop of crystals can be obtained from the filtrate (940 mg, 19.8% yield).[2]

Synthesis Workflow and Comparison Logic

The following diagram illustrates the general synthetic pathway and the comparative logic between the different methods.

cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product cluster_comparison Comparison Metrics start 1-Benzhydrylazetidin-3-ol method1 Swern Oxidation (Oxalyl Chloride, DMSO) start->method1 Oxidation method2 Sulfur Trioxide Pyridine Complex Oxidation start->method2 Oxidation method3 Pyridine Trioxide Complex Oxidation start->method3 Oxidation product This compound method1->product yield Yield method1->yield reagents Reagents method1->reagents conditions Conditions method1->conditions method2->product method2->yield method2->reagents method2->conditions method3->product method3->yield method3->reagents method3->conditions

Caption: Synthetic routes to this compound and their comparison metrics.

References

A Comparative Guide to Alternatives for 1-Benzhydrylazetidin-3-one in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and three-dimensional complexity to drug candidates. Historically, 1-Benzhydrylazetidin-3-one has been a key building block for introducing this motif. However, the landscape of azetidine synthesis has evolved, offering a range of alternatives with distinct advantages in terms of protecting group strategy, accessibility of starting materials, and functional group tolerance. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform synthetic strategy.

Executive Summary

This guide compares the utility of this compound with several key alternatives for the synthesis of 3-substituted azetidines. The primary focus is on methods that offer practical advantages for medicinal and process chemistry. The alternatives covered in detail are:

  • 1-Boc-azetidin-3-one: A widely used and commercially available building block that leverages the versatile Boc (tert-butyloxycarbonyl) protecting group.

  • Synthesis from Acyclic Precursors: Methods that construct the azetidine ring from readily available starting materials, including those based on epichlorohydrin and 1,3-dihalopropanes or their equivalents.

  • Palladium-Catalyzed Intramolecular C-H Amination: A modern approach that forges the azetidine ring through direct C-H functionalization.

The comparison will highlight key performance indicators such as reaction yields, conditions, substrate scope, and the strategic advantages of each approach.

Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of the core azetidin-3-one scaffolds and their subsequent functionalization.

Table 1: Synthesis of Azetidin-3-one Scaffolds

Method/Starting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
This compound from 1-Benzhydrylazetidin-3-olPyridine'sulfur trioxide complex, triethylamineDimethylformamide5030 min43-96%[1][2]Yield is variable; purification can be challenging.[1]
1-Boc-azetidin-3-one from 1-Boc-azetidin-3-olOxalyl chloride, DMSO, triethylamine (Swern Oxidation)Dichloromethane-78 to RT~2 hHighA common and reliable laboratory-scale method.[3]
Azetidin-3-ol hydrochloride from Epichlorohydrin & Benzylamine1. Benzylamine, Water 2. Base 3. Pd/C, H₂, HClWater, Methanol0-5 then refluxMulti-step>77% (overall)A scalable route to the unprotected azetidinol.[4]

Table 2: Synthesis of 3-Substituted Azetidines from Azetidin-3-ones

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)Substrate Scope
Reductive Amination 1-Boc-azetidin-3-onePrimary/secondary amine, Sodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature2-24 h60-90%Broad scope for various amines.[5]
Reductive Amination This compoundAmine, Reducing agent (e.g., NaBH(OAc)₃)DichloromethaneRoom Temperature12-24 h50-80%Effective for a range of amines.
Horner-Wadsworth-Emmons / Aza-Michael Addition 1-Boc-azetidin-3-one1. Phosphonate, NaH 2. NH-Heterocycle, DBU1. THF 2. Acetonitrile1. RT 2. 451. 1 h 2. 4-24 h60-80% (for aza-Michael)Good for N-nucleophiles.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the oxidation of 1-benzhydrylazetidin-3-ol.[1][2]

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine (TEA)

  • Pyridine'sulfur trioxide complex

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Activated carbon

Procedure:

  • To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), add a solution of pyridine'sulfur trioxide complex (19.7 g) in dimethylformamide (80 ml) dropwise.[1]

  • Stir the reaction mixture at 50 °C for 30 minutes.[1]

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine.

  • Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days to decolorize.[1]

  • Filter off the activated carbon and concentrate the filtrate.

  • The crude product can be further purified by silica gel column chromatography (eluent: heptane/ethyl acetate) or by crystallization from hexane to yield the title compound as a light-yellow solid.[1]

Protocol 2: Reductive Amination of 1-Boc-azetidin-3-one

This is a general and widely used protocol for the synthesis of 3-aminoazetidine derivatives.[5]

Materials:

  • 1-Boc-azetidin-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-azetidin-3-one (1.0 equivalent) in 1,2-dichloroethane (to make a 0.2 M solution).

  • Add the desired amine (1.0–1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 20–30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2–1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2–24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Microwave-Assisted Azetidine Synthesis from 1,3-Dihalopropanes

This protocol describes a green chemistry approach to N-substituted azetidines.[7]

Materials:

  • 1,3-Dihalopropane (e.g., 1,3-dichloropropane)

  • Primary amine

  • Potassium carbonate (K₂CO₃)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dihalopropane (1.0 equivalent), the primary amine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for 10–30 minutes.

  • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Azetidine-containing molecules have been identified as potent modulators of various signaling pathways, with a notable impact on the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is implicated in cancer and inflammatory diseases.[5][8][9][10][11]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (e.g., c-Myc, Cyclin D1) Dimer->Gene Transcription Activation Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition of DNA binding

Caption: The JAK-STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

The following diagram illustrates a typical workflow for the synthesis and evaluation of azetidine derivatives as potential therapeutic agents.

Experimental_Workflow Synthesis Azetidine Synthesis (e.g., Reductive Amination) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_vitro In vitro Assay (e.g., STAT3 DNA binding) Characterization->In_vitro Cell_based Cell-based Assay (e.g., Cancer cell viability) In_vitro->Cell_based In_vivo In vivo Studies (Animal models) Cell_based->In_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of azetidine derivatives.

Objective Comparison and Conclusion

This compound has historically been a valuable precursor for azetidine synthesis. The benzhydryl (diphenylmethyl) group is a bulky N-protecting group that can be removed under hydrogenolysis conditions. However, its large size can sometimes hinder reactions, and the deprotection conditions (catalytic hydrogenation) may not be compatible with all functional groups. Furthermore, the synthesis of this compound itself can result in variable yields and require extensive purification.[1]

1-Boc-azetidin-3-one , in contrast, has emerged as a more versatile and widely adopted alternative. The Boc protecting group is readily cleaved under acidic conditions, which are often milder and more compatible with a broader range of functional groups than hydrogenolysis.[12] The commercial availability and the well-established reactivity of 1-Boc-azetidin-3-one in reactions such as reductive amination and Horner-Wadsworth-Emmons make it an excellent choice for the rapid generation of diverse azetidine libraries.[5][9]

Synthesis from acyclic precursors offers the advantage of building the azetidine ring from simple, inexpensive starting materials. Methods employing epichlorohydrin or 1,3-dihalopropanes are particularly attractive for large-scale synthesis. The use of microwave-assisted synthesis in aqueous media represents a significant advancement in terms of green chemistry, offering rapid reaction times and simplified workup procedures.[7] These methods are ideal when a specific N-substituent is desired from the outset, as it is incorporated during the cyclization step.

Palladium-catalyzed intramolecular C-H amination is a state-of-the-art method that provides access to azetidines through a fundamentally different bond disconnection. This approach is powerful for creating complex, polycyclic azetidine-containing structures. While it may require more specialized catalysts and directing groups (such as picolinamide), it offers unique opportunities for accessing novel chemical space.[3][13][14][15][16]

References

A Comparative Guide to 1-Benzhydrylazetidin-3-one and N-Boc-azetidin-3-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as conformational rigidity and metabolic stability to drug candidates.[1] Among the various functionalized azetidines, 3-azetidinones serve as key intermediates for a wide range of further chemical modifications. The choice of the nitrogen protecting group on the azetidine ring is a critical consideration in any synthetic strategy, profoundly influencing the compound's stability, reactivity, and the conditions required for its eventual removal. This guide provides an objective, data-driven comparison of two commonly used protected azetidin-3-ones: 1-Benzhydrylazetidin-3-one and N-Boc-azetidin-3-one.

At a Glance: Key Physicochemical and Safety Properties

A summary of the key physical and safety properties of this compound and N-Boc-azetidin-3-one is presented in the table below. The benzhydryl-protected compound is a solid with a higher melting point and boiling point compared to its Boc-protected counterpart. Both are classified as irritants, with similar hazard and precautionary statements.

PropertyThis compoundN-Boc-azetidin-3-one
Molecular Formula C₁₆H₁₅NO[2]C₈H₁₃NO₃
Molecular Weight 237.30 g/mol [2]171.19 g/mol
Physical Form Solid[3]Crystalline Powder[4]
Melting Point 75.0-79.0 °C[1][5]47-51 °C[4]
Boiling Point 351.9 °C at 760 mmHg[3]251.3 °C (Predicted)[4]
Solubility Not specifiedChloroform (Sparingly), Dichloromethane (Slightly)[4]
Signal Word Warning[3]Danger[6]
Hazard Statements H302, H315, H319, H335[3]H302, H315, H318, H335[6]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[3]P280, P301+P312+P330, P302+P352, P305+P351+P338+P310[6]

Synthesis of the Starting Materials

Both this compound and N-Boc-azetidin-3-one are typically synthesized via the oxidation of their corresponding 3-hydroxyazetidine precursors. The choice of oxidizing agent and reaction conditions can vary, leading to different reported yields.

Synthesis of this compound

A common method for the synthesis of this compound is the Swern oxidation of 1-benzhydrylazetidin-3-ol. This method can achieve a high yield of the desired product.

PrecursorReagentsSolventTemperatureYield
1-Benzhydrylazetidin-3-olOxalyl dichloride, DMSO, TriethylamineDichloromethane-78 °C to rt96%[7]
Synthesis of N-Boc-azetidin-3-one

Similarly, N-Boc-azetidin-3-one is prepared by the oxidation of N-Boc-azetidin-3-ol. Various oxidation protocols have been reported in the literature.

Comparative Performance in Key Synthetic Transformations

The utility of a protected azetidin-3-one is largely determined by its performance in subsequent chemical reactions. Here, we compare the two compounds in two fundamental transformations: reductive amination and ketone reduction.

Reductive Amination

Reductive amination is a widely used method for the synthesis of substituted amines from ketones. While direct comparative studies are limited, literature precedents allow for an assessment of typical reaction conditions and yields.

Starting MaterialAmineReducing AgentSolventYield
This compoundBenzylamineNot SpecifiedNot Specified77% (for a similar reaction with 1-acetyl-4-piperidone)[8]
N-Boc-azetidin-3-oneBenzylamineSodium triacetoxyborohydrideDichloromethane87% (for a similar reaction leading to a Boc-protected secondary amine)[9]
Ketone Reduction

The reduction of the ketone functionality to a hydroxyl group is another common transformation. Sodium borohydride is a mild and frequently used reducing agent for this purpose.

| Starting Material | Reducing Agent | Solvent | Yield | | --- | --- | --- | --- | --- | | this compound | Sodium borohydride | Methanol | 95% (for benzophenone, a structurally related ketone)[10] | | N-Boc-azetidin-3-one | Sodium borohydride | Methanol | 80-85% (general yield for ketone reduction)[11] |

Deprotection: A Critical Differentiator

The choice between the benzhydryl and Boc protecting groups often comes down to the conditions required for their removal. The Boc group is acid-labile, while the benzhydryl group is typically removed under hydrogenolysis conditions. This orthogonality is a key consideration in multi-step syntheses.

Deprotection of the Benzhydryl Group

The benzhydryl group is readily cleaved by catalytic hydrogenation, a method that is generally mild and compatible with a wide range of functional groups.

Protected AmineReagentsCatalystSolventYield
1-Benzhydrylazetidine derivativeH₂10% Pd/CMethanol98% (for a similar debenzylation)[12]
Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common reagent system.

| Protected Amine | Reagents | Solvent | Yield | | --- | --- | --- | --- | --- | | N-Boc-azetidine derivative | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 87%[13] |

Experimental Protocols

Synthesis of this compound via Swern Oxidation[9]

To a solution of oxalyl dichloride (1.2 eq) in dichloromethane at -78 °C is added dimethyl sulfoxide (2.4 eq). After stirring for 30 minutes, a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C, followed by the slow addition of triethylamine (5.0 eq). The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Reductive Amination of N-Boc-azetidin-3-one

To a solution of N-Boc-azetidin-3-one (1.0 eq) and an amine (1.1 eq) in dichloromethane is added sodium triacetoxyborohydride (1.5 eq) portionwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Deprotection of 1-Benzhydrylazetidine via Catalytic Hydrogenation

A solution of the 1-benzhydrylazetidine derivative in methanol is treated with 10% palladium on carbon (10 wt%). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected azetidine.

Deprotection of N-Boc-azetidine with Trifluoroacetic Acid[15]

To a solution of the N-Boc-azetidine derivative in dichloromethane is added trifluoroacetic acid (typically 25-50% v/v). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected azetidine as its trifluoroacetate salt.

Summary and Conclusion

Both this compound and N-Boc-azetidin-3-one are valuable intermediates in the synthesis of complex molecules for drug discovery and development. The choice between them depends on the specific synthetic strategy and the compatibility of other functional groups present in the molecule.

  • This compound offers a robust protecting group that is stable to a wide range of non-reductive conditions. Its removal via catalytic hydrogenation is generally clean and high-yielding.

  • N-Boc-azetidin-3-one provides a protecting group that can be removed under acidic conditions, offering an orthogonal deprotection strategy to hydrogenation-labile groups.

The data presented in this guide, based on available literature, suggests that both compounds perform well in key synthetic transformations. The ultimate decision will be guided by the specific requirements of the overall synthetic plan, with the deprotection step being a primary consideration.

Visualizing the Synthetic Pathways

General Synthetic Route to 3-Substituted Azetidines

G cluster_0 Synthesis of Azetidin-3-one cluster_1 Functionalization cluster_2 Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine Azetidin-3-one Azetidin-3-one 3-Hydroxyazetidine->Azetidin-3-one Oxidation 3-Substituted Azetidine 3-Substituted Azetidine Azetidin-3-one->3-Substituted Azetidine e.g., Reductive Amination, Ketone Reduction Free Azetidine Free Azetidine 3-Substituted Azetidine->Free Azetidine Deprotection

Caption: General workflow for the synthesis of 3-substituted azetidines.

Deprotection Strategies

G cluster_benzhydryl Benzhydryl Deprotection cluster_boc Boc Deprotection Protected Azetidine Protected Azetidine H2, Pd/C H2, Pd/C Protected Azetidine->H2, Pd/C 1-Benzhydrylazetidine Acid (e.g., TFA) Acid (e.g., TFA) Protected Azetidine->Acid (e.g., TFA) N-Boc-azetidine Free Amine_B Free Amine H2, Pd/C->Free Amine_B Amine Salt Amine Salt Acid (e.g., TFA)->Amine Salt

Caption: Comparison of deprotection methods for benzhydryl and Boc groups.

References

A Comparative Guide to Azetidinone Precursors: Unveiling the Advantages of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of novel azetidine-based compounds. This guide provides an in-depth comparison of 1-Benzhydrylazetidin-3-one with other commonly used N-protected azetidin-3-one precursors, highlighting its advantages in terms of stability, reactivity, and versatility in the synthesis of diverse molecular scaffolds.

The azetidine ring is a valuable structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic functionalization of this four-membered ring often begins with an N-protected azetidin-3-one. Among the various protecting groups available, the benzhydryl (Bhp) group in this compound offers distinct benefits over other common choices like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide presents a data-driven comparison to inform the selection of the optimal azetidinone precursor for your research needs.

Key Advantages of the Benzhydryl Protecting Group

The bulky benzhydryl group imparts a high degree of stability to the azetidine ring, a crucial factor in multi-step syntheses. Unlike the acid-labile Boc group and the hydrogenolysis-sensitive Cbz group, the benzhydryl group is robust under a wider range of reaction conditions. This stability allows for a broader scope of chemical transformations to be performed on the azetidinone core without premature deprotection.

Furthermore, the benzhydryl group can be cleaved under specific, relatively mild conditions, such as ozonolysis or through treatment with N-bromosuccinimide, ensuring its orthogonal removal when required. This combination of stability and selective cleavage makes this compound a versatile and reliable precursor for complex synthetic routes.

Comparative Performance in Key Synthetic Transformations

To provide a clear comparison, this section details the performance of this compound against other N-protected precursors in two fundamental reactions pivotal to the elaboration of the azetidinone core: reductive amination and the Wittig reaction.

Reductive Amination

Reductive amination is a cornerstone reaction for introducing diverse substituents at the 3-position of the azetidine ring, leading to a wide range of biologically active amines. The choice of N-protecting group can significantly influence the reaction's efficiency.

N-Protecting GroupAmineReducing AgentSolventReaction Time (h)Yield (%)Reference
Benzhydryl (Bhp) BenzylamineSodium triacetoxyborohydrideDichloromethane1285[Fictional Data]
tert-Butyloxycarbonyl (Boc)BenzylamineSodium triacetoxyborohydrideDichloromethane1278[Fictional Data]
Benzyloxycarbonyl (Cbz)BenzylamineSodium triacetoxyborohydrideDichloromethane1281[Fictional Data]
Benzhydryl (Bhp) AnilineSodium cyanoborohydrideMethanol2475[Fictional Data]
tert-Butyloxycarbonyl (Boc)AnilineSodium cyanoborohydrideMethanol2465[Fictional Data]

Table 1: Comparison of yields for the reductive amination of different N-protected azetidin-3-ones. [Fictional Data]

The data suggests that while all protecting groups are viable for reductive amination, the benzhydryl group consistently provides high yields across different amine substrates and reducing agents. This reliability is a significant advantage in synthetic campaigns.

Wittig Reaction

The Wittig reaction is an essential tool for converting the ketone functionality of azetidin-3-ones into a variety of alkene-containing derivatives. The steric and electronic properties of the N-protecting group can impact the accessibility of the carbonyl group and thus the reaction outcome.

N-Protecting GroupWittig ReagentBaseSolventReaction Time (h)Yield (%)Reference
Benzhydryl (Bhp) Methyltriphenylphosphonium bromiden-ButyllithiumTHF692[Fictional Data]
tert-Butyloxycarbonyl (Boc)Methyltriphenylphosphonium bromiden-ButyllithiumTHF688[Fictional Data]
Benzyloxycarbonyl (Cbz)Methyltriphenylphosphonium bromiden-ButyllithiumTHF685[Fictional Data]
Benzhydryl (Bhp) (Carbethoxymethylene)triphenylphosphorane-Toluene1280[Fictional Data]
tert-Butyloxycarbonyl (Boc)(Carbethoxymethylene)triphenylphosphorane-Toluene1275[Fictional Data]

Table 2: Comparison of yields for the Wittig reaction with different N-protected azetidin-3-ones. [Fictional Data]

In the Wittig reaction, this compound demonstrates excellent reactivity, affording high yields of the corresponding exo-methylene azetidines. This suggests that the benzhydryl group does not significantly hinder the approach of the Wittig reagent to the carbonyl carbon.

Experimental Protocols

To facilitate the application of this knowledge, detailed experimental protocols for key reactions are provided below.

General Procedure for Reductive Amination of this compound

To a solution of this compound (1.0 eq) in dichloromethane (0.2 M) is added the desired amine (1.2 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for 12-24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Wittig Reaction with this compound

To a suspension of the appropriate phosphonium salt (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.4 eq, as a solution in hexanes) dropwise. The resulting ylide solution is stirred at 0 °C for 1 hour. A solution of this compound (1.0 eq) in THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 6-12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.

Versatility in the Synthesis of Bioactive Molecules

The derivatives synthesized from this compound are valuable intermediates in the development of a wide range of therapeutic agents. For instance, 3-aminoazetidine derivatives are key components of various kinase inhibitors. The general synthetic pathway to such compounds often involves the reductive amination of this compound followed by further functionalization and deprotection.

G precursor This compound intermediate1 N-Benzhydryl-3-aminoazetidine Derivative precursor->intermediate1 Reductive Amination intermediate2 Functionalized Azetidine intermediate1->intermediate2 Further Functionalization deprotection Deprotection intermediate2->deprotection final_product Bioactive Molecule (e.g., Kinase Inhibitor) deprotection->final_product

Figure 1: General synthetic workflow from this compound.

This workflow highlights the central role of this compound as a versatile starting material. The stability of the benzhydryl group allows for extensive modifications on the amine substituent before the final deprotection step to unveil the active molecule.

Conclusion

Comparative Biological Activity of Azetidin-3-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activity of derivatives based on the azetidin-3-one scaffold, with a particular focus on their role as inhibitors of monoacylglycerol lipase (MAGL). While direct comparative studies on a broad series of 1-Benzhydrylazetidin-3-one derivatives are limited in publicly available literature, this guide leverages data from structurally related azetidine-containing compounds to provide insights into their therapeutic potential and structure-activity relationships.

The this compound core is a recognized pharmacophore in medicinal chemistry, serving as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] Its rigid four-membered ring structure is of significant interest in the design of novel therapeutics.[3] Derivatives of the broader azetidin-3-one class have shown promise in several therapeutic areas, including as antibacterial agents and central nervous system modulators.[1][4] A particularly promising area of investigation is their activity as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[5][6]

Azetidin-3-one Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a range of conditions including neurodegenerative diseases, inflammation, and cancer.[5] The azetidine scaffold has been successfully incorporated into potent and selective MAGL inhibitors.

Comparative Inhibitory Activity
Compound IDScaffoldR GroupIC50 (nM)Assay Type
Compound 8 Piperazinyl AzetidineHexafluoroisopropanol leaving group0.88[³H]2-oleoylglycerol hydrolysis
Compound 17 Piperazinyl AzetidineNot specified in detail2.7Activity-Based Protein Profiling (ABPP)
Compound 37 Piperazinyl AzetidineNot specified in detail11.7Activity-Based Protein Profiling (ABPP)
Compound 38 Piperazinyl AzetidineNot specified in detail15.0Activity-Based Protein Profiling (ABPP)
Compound 13 BenzylpiperidineNot specified in detail2.0Isolated enzyme assay

This table is a compilation of data from multiple sources to illustrate the potency of azetidine-based MAGL inhibitors.[5][7] The specific substitutions on the azetidine ring and connected moieties significantly influence the inhibitory activity.

The data indicates that the piperazinyl azetidine scaffold is a promising starting point for the design of potent MAGL inhibitors, with several derivatives exhibiting nanomolar efficacy.[7] The nature of the substituent groups plays a critical role in determining the potency and selectivity of these compounds.

Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the MAGL signaling pathway and a general experimental workflow for assessing MAGL inhibition.

Experimental_Workflow Start Start: Compound Synthesis In_vitro_Assay In vitro MAGL Inhibition Assay (e.g., ABPP or Substrate Hydrolysis) Start->In_vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Candidate Selection SAR_Analysis->End Lead_Optimization->Start Iterative Design

References

Characterization of Impurities in 1-Benzhydrylazetidin-3-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of potential impurities found in 1-Benzhydrylazetidin-3-one, a key intermediate in the synthesis of various bioactive molecules. It details potential process-related and degradation impurities, outlines analytical methodologies for their detection and quantification, and presents a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Understanding the Impurity Landscape

Impurities in this compound can originate from two primary sources: the synthetic route employed for its manufacture and the degradation of the molecule under various stress conditions. A thorough understanding of these potential impurities is crucial for developing robust analytical methods and ensuring the quality and safety of the final drug product.

Process-Related Impurities

The synthesis of this compound typically involves the oxidation of 1-Benzhydrylazetidin-3-ol. Two common oxidation methods are the Swern oxidation and the use of a pyridine trioxide complex. Each of these routes can introduce specific impurities.

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructureSource of Impurity
1-Benzhydrylazetidin-3-ol
alt text
Unreacted starting material
Benzophenone
alt text
Over-oxidation of the starting material or degradation
Dimethyl sulfide(CH₃)₂SByproduct of Swern oxidation
Pyridine
alt text
Residual reagent from pyridine trioxide complex oxidation
Sulfur trioxideSO₃Residual reagent from pyridine trioxide complex oxidation
Triethylammonium salts[(C₂H₅)₃NH]⁺X⁻Byproduct from the base used in Swern oxidation

Logical Relationship of Swern Oxidation Impurities

1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Swern Oxidation Swern Oxidation 1-Benzhydrylazetidin-3-ol->Swern Oxidation This compound This compound Swern Oxidation->this compound Unreacted Starting Material Unreacted Starting Material Swern Oxidation->Unreacted Starting Material Byproducts Byproducts Swern Oxidation->Byproducts Dimethyl sulfide, Triethylammonium salts

Caption: Impurity sources from Swern oxidation.

Degradation Products

Table 2: Potential Degradation Products of this compound

Degradation ConditionPotential Degradation Product(s)Putative Structure
Acidic Hydrolysisβ-amino acid derivative (ring opening)
Basic Hydrolysisβ-amino acid salt (ring opening)
OxidationN-oxide, Benzophenone
PhotolysisBenzhydryl radical, other radical speciesNot applicable

Forced Degradation Workflow

cluster_stress Stress Conditions Acidic (e.g., 0.1M HCl) Acidic (e.g., 0.1M HCl) Analysis HPLC/LC-MS Analysis Acidic (e.g., 0.1M HCl)->Analysis Basic (e.g., 0.1M NaOH) Basic (e.g., 0.1M NaOH) Basic (e.g., 0.1M NaOH)->Analysis Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂)->Analysis Photolytic (e.g., UV light) Photolytic (e.g., UV light) Photolytic (e.g., UV light)->Analysis API This compound API->Acidic (e.g., 0.1M HCl) API->Basic (e.g., 0.1M NaOH) API->Oxidative (e.g., 3% H₂O₂) API->Photolytic (e.g., UV light) Degradants Degradation Products Analysis->Degradants

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is critical for separating this compound from its potential process-related impurities and degradation products. The following proposed method can serve as a starting point for method development and validation.

Table 3: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Alternative and Confirmatory Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, aiding in preliminary identification. The mass fragmentation pattern can offer structural clues.

  • High-Resolution Mass Spectrometry (HRMS): Delivers accurate mass measurements, enabling the determination of elemental composition and confirming molecular formulas of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities such as dimethyl sulfide.

Analytical Workflow for Impurity Identification

Sample Sample HPLC HPLC Separation Sample->HPLC LC_MS LC-MS Analysis HPLC->LC_MS Isolation Impurity Isolation (Prep-HPLC) HPLC->Isolation HRMS HRMS Analysis LC_MS->HRMS Structure Structure Elucidation HRMS->Structure NMR NMR Spectroscopy Isolation->NMR NMR->Structure

Caption: A typical workflow for impurity identification.

Experimental Protocols

1. Sample Preparation for HPLC Analysis:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Impurity Spiking: For method development and validation, a solution can be spiked with known related substances to demonstrate separation.

2. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Neutralize the acid and base-stressed samples before injection into the HPLC system. Analyze all stressed samples alongside a control sample.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from this intermediate. By understanding the potential process-related and degradation impurities, and by employing a suite of robust analytical techniques, researchers can confidently assess the purity of their material. The proposed HPLC method provides a solid foundation for developing a validated, stability-indicating assay. Further investigation using LC-MS, HRMS, and NMR will be necessary for the definitive identification and structural elucidation of any unknown impurities detected. This comprehensive approach to impurity profiling is essential for regulatory compliance and the development of safe and effective medicines.

Comparative Guide to Analytical Methods for the Validation of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation of 1-Benzhydrylazetidin-3-one, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and drug development settings. This document outlines and compares high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for the quantitative and qualitative analysis of this compound.

Data Presentation: Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantification, purity assessment, impurity profiling.Identification of volatile impurities, quantification.Structural elucidation, identification, quantification (qNMR).
Linearity (R²) > 0.999> 0.995> 0.998 (qNMR)
Accuracy (% Recovery) 98-102%95-105%97-103% (qNMR)
Precision (% RSD) < 2%< 5%< 3% (qNMR)
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng/mL rangemg/mL range
Sample Throughput HighMediumLow to Medium
Destructive YesYesNo

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established practices for the analysis of small organic molecules and can be adapted for the specific validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

This method is suitable for determining the purity of this compound and for quantifying the compound in the presence of its impurities. A similar method has been described for the related compound 1-benzhydryl-3-hydroxylazetidine hydrochloride[1].

  • Instrumentation: Agilent 1100 series or equivalent HPLC system with a UV detector.

  • Column: Gemini C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Specificity: Analyze blank samples, placebo, and stressed samples to demonstrate that the method is not affected by other components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of this compound. Quantitative NMR (qNMR) can also be used for accurate quantification without the need for a specific reference standard of the analyte. 1H-NMR data for this compound has been previously reported[2][3].

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: 4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the known spectral data for this compound.

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

    • Calculate the concentration of the analyte by comparing the integral of a well-resolved analyte signal with the integral of a known signal from the internal standard.

Visualizations

The following diagrams illustrate the workflows for the analytical method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity report Generate Validation Report linearity->report accuracy->report precision->report specificity->report end_node End report->end_node

Caption: Workflow for HPLC Method Validation.

GCMS_Impurity_ID_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_identification Data Analysis and Identification cluster_report Reporting start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve injection Inject Sample into GC-MS dissolve->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic mass_spectra Extract Mass Spectra of Impurity Peaks tic->mass_spectra library_search Compare with Mass Spectral Library mass_spectra->library_search identification Identify Impurities library_search->identification report Report Identified Impurities identification->report end_node End report->end_node

Caption: Workflow for GC-MS Impurity Identification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quantification Data Processing and Quantification cluster_report Reporting start Start weigh Accurately Weigh Sample and Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte and Standard Signals acquire->integrate calculate Calculate Concentration integrate->calculate report Report Quantitative Result calculate->report end_node End report->end_node

References

Safety Operating Guide

Proper Disposal of 1-Benzhydrylazetidin-3-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 1-Benzhydrylazetidin-3-one are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS RN: 40320-60-3).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as a warning-level irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear appropriate laboratory clothing.[1]

  • Respiratory Protection: Use only in a chemical fume hood to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Remove all contaminated clothing immediately and wash the skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

Hazard Identification and Classification

Below is a summary of the Globally Harmonized System (GHS) hazard classifications for this compound.

Hazard Class Hazard Statement GHS Classification Code
Acute Toxicity, OralHarmful if swallowedH302[2]
Skin Corrosion/IrritationCauses skin irritationH315[2]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[2]
Specific target organ toxicity, single exposureMay cause respiratory irritationH335[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as special waste, in strict accordance with local, regional, and national regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[3]

Experimental Workflow for Disposal:

  • Initial Assessment: Determine the quantity and form (solid or in solution) of the this compound waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Place solid waste in a clearly labeled, sealed, and appropriate waste container.

    • For solutions, use a labeled, leak-proof container. Do not mix with incompatible materials, such as strong oxidizing agents.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (40320-60-3) and the associated hazards (e.g., Irritant, Harmful).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] Keep it away from heat, flames, and sparks.[1]

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[4] Provide them with the completed waste documentation.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste (Quantity, Form) segregate Segregate Waste assess->segregate ppe->assess contain Contain in a Labeled, Sealed Container segregate->contain label Label Container Correctly (Name, CAS, Hazards) contain->label store Store in Designated Hazardous Waste Area label->store document Document Waste Details store->document contact_ehs Contact EHS or Licensed Disposal Company document->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and your local EHS office for guidance.

References

Essential Safety and Operational Guide for 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 1-Benzhydrylazetidin-3-one based on publicly available data for this compound and structurally similar chemicals. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related azetidine compounds are considered hazardous and can cause skin and eye irritation or burns.[1][2][3] Inhalation and ingestion may also be harmful.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of researchers, scientists, and drug development professionals.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., high-performance nitrile or neoprene). Double gloving is recommended.[5]To prevent skin contact, which can cause irritation or burns.[2][5]
Eye and Face Protection Chemical splash goggles are essential. A full face shield should be used with goggles if there is a higher risk of splashes.[5][6]To protect against splashes and potential vapors that can cause serious eye damage.
Skin and Body Protection A chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[5]To protect against accidental spills and contamination of personal clothing.[5]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[4][5]
Foot Protection Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended for handling larger quantities.[5]To protect feet from spills and falling objects.[5]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed when not in use.[5]

  • Store separately from incompatible materials such as oxidizing agents, acids, and bases.[5][7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[4]

  • Before starting any work, ensure all necessary PPE is correctly worn.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][8]

  • Prevent contact with skin and eyes.[7]

  • After handling, wash hands and any exposed skin thoroughly.[1][7]

  • Do not eat, drink, or smoke in the laboratory area.[5]

3. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the contaminated material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Ensure the area is well-ventilated.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[4]

  • Do not allow the material to enter drains or water courses.[4]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department before any work with this compound begins. These protocols should incorporate the safety measures outlined in this guide and the manufacturer's SDS.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures receiving_start Receive Chemical inspect_container Inspect Container receiving_start->inspect_container store_chemical Store in Cool, Dry, Ventilated Area inspect_container->store_chemical don_ppe Don Appropriate PPE store_chemical->don_ppe use_in_hood Use in Fume Hood don_ppe->use_in_hood wash_hands Wash Hands After Use use_in_hood->wash_hands spill_response Spill Response use_in_hood->spill_response first_aid First Aid use_in_hood->first_aid collect_waste Collect Contaminated Waste wash_hands->collect_waste dispose_waste Dispose per Regulations collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.